4-Bromo-5-(trifluoromethoxy)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H |
InChI Key |
PKURERVFIPFDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 4-Bromo-5-(trifluoromethoxy)quinoline
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-5-(trifluoromethoxy)quinoline
Executive Summary
4-Bromo-5-(trifluoromethoxy)quinoline is a halogenated, fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core, is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The strategic placement of a bromine atom at the 4-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives.[3][4] Furthermore, the trifluoromethoxy (-OCF₃) group at the 5-position imparts unique electronic properties and can enhance key drug-like characteristics such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the compound's physicochemical properties, predicted spectroscopic profile, plausible synthetic routes, and its vast reactivity, with a focus on its utility for researchers in drug discovery and chemical synthesis.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[5] From the historic antimalarial quinine to modern anticancer agents, the quinoline scaffold's rigid, aromatic nature provides an excellent framework for interacting with biological targets.[1][2] The introduction of specific functional groups is a key strategy for modulating pharmacological activity.
-
Halogens (e.g., Bromine): A bromine substituent, particularly at the 4-position, is not merely a placeholder. It acts as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and heteroatom substituents.[3] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Trifluoromethoxy (-OCF₃) Group: This functional group is increasingly utilized as a bioisostere for other groups like methoxy or chloro. Its strong electron-withdrawing nature can significantly alter the electronic profile of the quinoline ring, while its lipophilicity and resistance to metabolic degradation can vastly improve a drug candidate's pharmacokinetic profile.
The combination of these two functionalities in 4-Bromo-5-(trifluoromethoxy)quinoline creates a highly valuable and specialized intermediate for the synthesis of novel, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1823484-29-2 | [6] |
| Molecular Formula | C₁₀H₅BrF₃NO | [6] |
| Molecular Weight | 292.05 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); low solubility in water. | N/A |
Predicted Spectroscopic Characterization
A full spectroscopic workup is essential for structure verification. The following are the anticipated spectral characteristics:
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline core. The precise chemical shifts and coupling constants would be influenced by the anisotropic and electronic effects of the bromine and trifluoromethoxy groups.
-
¹³C NMR: Key signals would include the carbon bearing the bromine (C4), which would be shifted relative to an unsubstituted quinoline, and the carbon of the trifluoromethoxy group, which would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[7]
-
¹⁹F NMR: A characteristic singlet is expected for the -OCF₃ group, typically observed in the range of -58 to -62 ppm.[7][8] This is a clean and definitive way to confirm the presence of this moiety.
-
Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes ([M]⁺ and [M+2]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond stretching within the quinoline ring, and strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group.[9]
Synthetic Pathways
The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline is not explicitly detailed in publicly available literature. However, a logical and robust synthetic strategy can be proposed based on well-established transformations of the quinoline core.
Proposed Retrosynthetic Analysis
The most direct approach involves the bromination of a suitable precursor, 5-(trifluoromethoxy)quinolin-4-one. This disconnection is strategically sound as the installation of the bromine at C4 is a common and high-yielding transformation.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Workflow
The conversion of a quinolin-4-one to a 4-bromoquinoline is typically achieved using a strong brominating agent that also functions as a dehydrating agent. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are standard reagents for this transformation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This is a prophetic protocol based on established chemical principles. It must be adapted and optimized under proper laboratory safety procedures by qualified personnel.
-
Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(trifluoromethoxy)quinolin-4-one (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxybromide (POBr₃, approx. 3.0-5.0 eq). Causality: POBr₃ serves as the source of electrophilic bromine and facilitates the dehydration of the intermediate alcohol to form the aromatic quinoline system.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive phosphorus reagents.
-
Neutralization: Basify the aqueous mixture to a pH of 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH). Causality: This neutralizes the acidic byproducts and ensures the product is in its free base form for extraction.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-Bromo-5-(trifluoromethoxy)quinoline.
Reactivity and Synthetic Utility
The primary value of this compound lies in its predictable and versatile reactivity, centered on the C4-bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring, further enhanced by the -OCF₃ group, facilitates the initial oxidative addition step in the catalytic cycle, often leading to high reaction efficiency.[3]
Caption: Key cross-coupling reactions of the title compound.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is arguably the most common follow-up reaction for this type of substrate.
Disclaimer: This is a general protocol and may require optimization for specific substrates.
-
Setup: In a reaction vial, combine 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Causality: The base is often inorganic and requires an aqueous phase for solubility, while the organic starting materials and catalyst reside in the organic phase. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue via column chromatography to yield the 4-aryl/heteroaryl-5-(trifluoromethoxy)quinoline product.
Potential Applications in Medicinal Chemistry
This compound is not an end-product but a high-value intermediate for accessing novel chemical space. Its derivatives are of significant interest in the development of:
-
Kinase Inhibitors: The quinoline scaffold is prevalent in many approved and investigational kinase inhibitors.[10] The ability to rapidly diversify the 4-position allows for fine-tuning interactions within the ATP-binding pocket of various kinases.
-
Anticancer Agents: Many substituted quinolines exhibit potent antiproliferative activity through various mechanisms, including DNA intercalation and tubulin polymerization inhibition.[2][4]
-
Antimalarial and Anti-infective Agents: Historically and currently, quinoline derivatives are vital in the fight against infectious diseases.[1]
The trifluoromethoxy group is particularly advantageous in this context, as it can enhance cell permeability and block sites of metabolism, leading to improved bioavailability and in vivo efficacy.
Safety and Handling
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[6]
Users must consult a compound-specific SDS before use.
Conclusion
4-Bromo-5-(trifluoromethoxy)quinoline represents a confluence of desirable features for modern chemical synthesis and drug discovery. The stable yet reactive C-Br bond provides a reliable entry point for diversification through robust cross-coupling chemistry. The quinoline core offers a proven biological scaffold, and the trifluoromethoxy group provides a tool for enhancing pharmacokinetic properties. As such, this compound is a valuable intermediate poised to facilitate the discovery of next-generation pharmaceuticals and functional materials.
References
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 4-Bromo-5-(trifluoromethoxy)quinoline.
- BenchChem. (2025). In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine.
- ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.
- ChemSynthesis. (2025, May 20). 4-bromo-5,8-dimethoxyquinoline.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Köprülü, T. K., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
- da Silva, J. P., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Ramirez, J. A., et al. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. PMC.
- ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines.
- Zhang, Y., et al. (2020, May 1). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. European Journal of Medicinal Chemistry.
- Khan, I., et al. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- ResearchGate. (n.d.). Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates.
- Taylor & Francis. (n.d.). Quinoline – Knowledge and References.
- SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1823484-29-2|4-Bromo-5-(trifluoromethoxy)quinoline|BLD Pharm [bldpharm.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. spectrabase.com [spectrabase.com]
- 9. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. assets.thermofisher.com [assets.thermofisher.com]
Medicinal Chemistry Applications of 5-Trifluoromethoxy Quinoline Scaffolds
[1]
Executive Summary
The 5-trifluoromethoxy quinoline scaffold represents a high-value structural motif in modern medicinal chemistry, particularly for lead optimization in infectious disease and oncology programs. Unlike the ubiquitous trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) substituent offers unique physicochemical properties—specifically, high lipophilicity (Hansch
This technical guide analyzes the strategic application of the 5-OCF₃ quinoline core. We explore its role as a bioisostere for 5-methoxy/5-phenoxy groups in antimalarials, its utility in blocking metabolic soft spots, and the synthetic methodologies required to access this regiochemically challenging scaffold.
The Fluorine Effect: Why Target the 5-Position?
In quinoline-based drug design, the 5-position (the "para" position relative to the ring nitrogen in the carbocycle) is a critical determinant of metabolic stability and pharmacokinetic (PK) profile.
Physicochemical Advantages of -OCF₃
The -OCF₃ group is often termed a "super-halogen" or "super-ether." Its incorporation at the 5-position imparts specific advantages over the traditional -Cl or -OCH₃ substituents:
| Property | -H | -OCH₃ | -Cl | -OCF₃ | Impact on Drug Design |
| Hansch | 0.00 | -0.02 | 0.71 | 1.04 | Drastically increases membrane permeability and CNS penetration. |
| Hammett | 0.00 | -0.27 | 0.23 | 0.35 | Moderately electron-withdrawing; lowers pKa of quinoline nitrogen, reducing lysosomal trapping. |
| Bond Angle (C-X) | N/A | ~120° | N/A | ~90° | The O-CF₃ bond often adopts an orthogonal conformation relative to the aromatic plane, creating a unique steric fit. |
Metabolic Blockade
The 5-position of the quinoline ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with -OCF₃ effectively "blocks" this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol) and the steric bulk of the group, thereby extending the half-life (
Synthetic Strategies for 5-OCF₃ Quinolines
Accessing the 5-isomer specifically is synthetically non-trivial due to regioselectivity issues in classical cyclizations.
The Regioselectivity Challenge
Classical Skraup or Doebner-Miller syntheses using 3-(trifluoromethoxy)aniline typically yield a mixture of 5- and 7-substituted isomers. The meta-substituent directs the cyclization to either the ortho-position (yielding the 5-isomer) or the para-position (yielding the 7-isomer).
-
Steric Control: The formation of the 7-isomer is usually favored sterically.
-
Separation: Isomers must be separated via flash column chromatography or fractional crystallization.
Strategic Synthesis Workflow
To ensure high purity for SAR studies, the following workflows are recommended.
Figure 1: Synthetic pathways to access the 5-trifluoromethoxy quinoline scaffold. The Skraup route is most common but requires separation. The benzoic acid route is regiospecific but starting materials are less available.
Medicinal Chemistry Case Studies
Antimalarial Optimization (Tafenoquine/Primaquine Analogs)
The 8-aminoquinoline class (e.g., Tafenoquine) relies on a 5-phenoxy substituent for metabolic stability and efficacy.
-
Application: Replacing the 5-phenoxy group with 5-OCF3 reduces molecular weight while maintaining lipophilicity.
-
Mechanism: The 5-OCF3 group prevents quinone-imine formation at the 5-position, potentially reducing the hemolytic toxicity (hemolysis in G6PD-deficient patients) associated with unstable metabolites.
Antitubercular Agents
Quinolines are privileged scaffolds for Mycobacterium tuberculosis (Mtb) ATP synthase inhibition (e.g., Bedaquiline).
-
Application: 5-substituted quinolines have been explored to modulate the basicity of the quinoline nitrogen, affecting accumulation in the acidic phagolysosome where Mtb resides.
-
Data: 5-OCF3 derivatives of isatin-thiosemicarbazones (precursors to quinolines) have demonstrated MIC values in the low micromolar range (2–9 µM) against Mtb H37Rv.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-(Trifluoromethoxy)quinoline (Modified Skraup)
Safety Note: This reaction is highly exothermic and can be violent. Perform behind a blast shield.
-
Reagents:
-
3-(Trifluoromethoxy)aniline (10.0 mmol, 1.77 g)
-
Glycerol (30.0 mmol, 2.76 g)
-
Ferrous sulfate heptahydrate (0.5 g, catalyst)
-
Nitrobenzene (5.0 mL, oxidant/solvent)
-
Sulfuric acid (conc., 10 mL)
-
-
Procedure:
-
In a heavy-walled round-bottom flask, mix the aniline, glycerol, ferrous sulfate, and nitrobenzene.
-
Add concentrated sulfuric acid dropwise with stirring. The mixture will heat up; ensure it does not boil uncontrollably.
-
Fit a reflux condenser and heat the mixture to 140°C for 4 hours.
-
Workup: Cool to room temperature. Pour onto 100g of crushed ice. Basify to pH 9-10 with 50% NaOH solution (exothermic!).
-
Extraction: Steam distill the mixture to remove unreacted nitrobenzene and aniline. Extract the residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient).
-
Observation: The 5-isomer typically elutes after the 7-isomer due to steric shielding of the nitrogen lone pair, slightly reducing interaction with the silica.
-
-
Protocol B: Microsomal Stability Assay
Objective: Validate the metabolic blockade effect of the 5-OCF3 group.
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Substrate Concentration: 1 µM test compound (5-OCF3 quinoline analog vs. 5-H analog).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis: LC-MS/MS.
-
Calculation:
-
Plot ln(% remaining) vs. time.
- .
-
Success Criterion: A >2-fold increase in
for the 5-OCF3 analog compared to the 5-H parent.
-
Future Outlook
The 5-trifluoromethoxy quinoline scaffold is poised for growth in CNS drug discovery . Its ability to significantly boost lipophilicity without adding excessive molecular weight makes it an ideal tool for improving Blood-Brain Barrier (BBB) penetration. Furthermore, recent advances in C-H trifluoromethoxylation using photoredox catalysis may soon render the difficult Skraup synthesis obsolete, allowing for late-stage functionalization of complex quinoline drugs.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]
- Trifluoromethoxy group: Properties and Applic
-
Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Synthesis and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. ResearchGate. [Link]
-
Optimizing metabolic stability of phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
4-Bromoquinoline Derivatives in Drug Discovery: A Technical Guide to Synthesis and Therapeutic Utility
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for countless FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). Within this scaffold, the C4 position is critical for biological activity, often dictating DNA intercalation properties and kinase hinge-binding interactions.
This technical guide focuses on 4-bromoquinoline , not merely as a static intermediate, but as a divergent gateway node. The bromine atom at position 4 possesses unique reactivity—more labile than chlorides yet more stable than iodides—making it the ideal handle for Palladium-catalyzed cross-coupling reactions. This guide synthesizes current literature to provide optimized protocols for synthesizing 4-bromoquinoline and leveraging it to access broad chemical space via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Strategic Value of the C4 Position
In drug design, the C4 position of the quinoline ring is electronically unique. It is para to the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (
-
Electronic Profile: The pyridine ring of quinoline is electron-deficient. Substitution at C4 allows for the introduction of electron-donating groups (amines, alkoxys) that modulate the pKa of the quinoline nitrogen, a critical parameter for lysosomal accumulation (antimalarials) and solubility.
-
Steric Profile: The C4 position projects substituents into the "solvent-exposed" region of many ATP-binding pockets in kinases, allowing for the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the core binding mode.
Core Synthesis: Accessing the 4-Bromoquinoline Scaffold
Reliable access to high-purity 4-bromoquinoline is the prerequisite for any derivatization campaign. While commercial sources exist, in-house synthesis is often required to access substituted cores.
Optimized Protocol: Bromination via POBr
The most robust method involves the conversion of 4-hydroxyquinoline (4-quinolone) to 4-bromoquinoline using phosphorus oxybromide (
Reagents:
-
4-Hydroxyquinoline (1.0 equiv)
-
Phosphorus oxybromide (
) (1.5 equiv) -
Solvent: Anhydrous DMF or Toluene (DMF accelerates the reaction via Vilsmeier-Haack-type intermediates).
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Dissolution: Suspend 4-hydroxyquinoline (e.g., 20 mmol) in anhydrous DMF (50 mL).
-
Addition: Cool the mixture to 0°C. Add
(30 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by the less polar bromide.
-
Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice/saturated
solution. The pH should be adjusted to ~9. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO
, 0-20% EtOAc/Hexanes) yields 4-bromoquinoline as a pale yellow solid or oil.
Expert Insight: If the reaction stalls, adding a catalytic amount of DMF to a toluene-based reaction can jump-start the conversion. Avoid overheating (>120°C) to prevent decomposition of the bromide.
Divergent Derivatization: The Cross-Coupling Workflow
The utility of 4-bromoquinoline lies in its ability to undergo diverse Pd-catalyzed couplings. The following diagram illustrates the divergent synthesis pathways.
Visualizing the Workflow[1]
Figure 1: Divergent synthesis workflow starting from 4-hydroxyquinoline.
Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is pivotal for synthesizing chloroquine analogues and kinase inhibitors (e.g., Bosutinib-like structures).
Standard Protocol:
-
Reagents: 4-Bromoquinoline (1.0 equiv), Amine (1.2 equiv),
(2 mol%), BINAP or XPhos (4 mol%), or (1.5 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure:
Why this works: The electron-deficient nature of the quinoline ring facilitates the oxidative addition of Pd(0) into the C-Br bond. XPhos is particularly effective for sterically hindered amines.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Anticancer Activity (Kinase Inhibition)
Derivatives of 4-bromoquinoline, particularly 4-anilinoquinolines, are potent EGFR and Src kinase inhibitors. The nitrogen at position 1 (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.
Key SAR Findings:
-
C4-Aniline: Essential for hydrophobic interaction within the binding pocket.
-
C6/C7 Substitution: Electron-donating groups (e.g., -OMe, -OEt) at C6/C7 enhance solubility and binding affinity (mimicking Gefitinib).
-
3-Cyano group: Often added to increase potency (e.g., 3-cyano-4-anilinoquinolines).
Antimicrobial & Antimalarial Activity
The 4-aminoquinoline core is the pharmacophore of Chloroquine. The mechanism involves inhibiting the polymerization of toxic heme into hemozoin in the parasite's food vacuole.
Key SAR Findings:
-
Basic Side Chain: A diamine side chain at C4 is crucial for accumulation in the acidic food vacuole.
-
C7-Halogen: A chlorine or bromine at C7 prevents metabolic oxidation and enhances lipophilicity.
Quantitative Data Summary
The following table summarizes the biological activity of key 4-bromoquinoline derivatives derived from recent literature.
| Derivative Class | Substitution at C4 | Target/Organism | Activity (IC | Ref |
| Anticancer | 4-(3-bromoanilino) | EGFR (Kinase) | 0.14 µM (IC | [1] |
| Anticancer | 4-(4-methoxyanilino) | MCF-7 (Breast Cancer) | 3.42 µM (IC | [2] |
| Antimalarial | 4-(N,N-diethylamino) | P. falciparum (3D7) | 2.2 µM (IC | [3] |
| Antimicrobial | 4-(hydrazinyl-oxadiazole) | S. aureus (Gyrase) | 33.64 µM (MIC) | [4] |
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map of the Quinoline core.
Future Outlook
The field is moving beyond simple monosubstitution.[3] Current trends involve:
-
C-H Activation: Using the C4-bromo group as a directing group to functionalize C3 or C5 via C-H activation before displacing the bromine.
-
PROTACs: Using 4-bromoquinoline derivatives as the warhead to recruit E3 ligases for targeted protein degradation.
-
Hybrid Molecules: Linking the quinoline core to artemisinin or chalcones to combat drug-resistant malaria strains.
References
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. (2024). Link
-
Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. ResearchGate. (2017). Link
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025). Link
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. (2023). Link
-
Buchwald-Hartwig Amination General Overview. ACS GCI Pharmaceutical Roundtable. Link
-
Suzuki-Miyaura Coupling Application Notes. BenchChem. Link
Sources
Metabolic Stability Profiling of 5-(Trifluoromethoxy)quinoline Intermediates
Executive Summary
In modern medicinal chemistry, the 5-(trifluoromethoxy)quinoline scaffold represents a high-value intermediate designed to overcome specific metabolic liabilities associated with the quinoline core. While quinoline derivatives are privileged structures in drug discovery (e.g., antimalarials, kinase inhibitors), they suffer from rapid oxidative clearance, particularly at the electron-rich C5 and C8 positions.
This guide provides a technical deep-dive into the metabolic stability of 5-(trifluoromethoxy)quinoline intermediates. It details the mechanistic basis for the -OCF
Mechanistic Insight: The "Fluorine Effect" at Position C5
To develop stable drugs, one must understand the specific vulnerabilities of the scaffold. The quinoline ring system is electronically non-equivalent; the benzene ring (positions 5, 6, 7, 8) is generally more electron-rich than the pyridine ring, making it the primary target for Cytochrome P450 (CYP450) electrophilic attack.
The Metabolic Liability of Quinoline
In unsubstituted quinoline, CYP2A6 and CYP3A4 preferentially catalyze oxidation at positions 5 and 8 , leading to the formation of phenols (5-hydroxyquinoline) which are rapidly conjugated (glucuronidation) and excreted. This results in high intrinsic clearance and poor oral bioavailability.
The Trifluoromethoxy Blockade
Substituting the C5 position with a trifluoromethoxy group (-OCF
-
Steric Blockade: The -OCF
group has a van der Waals radius similar to an isopropyl group, physically obstructing the CYP450 heme iron from accessing the C5 carbon. -
Electronic Deactivation: The high electronegativity of fluorine pulls electron density away from the aromatic ring (inductive effect,
). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the benzene ring, making it less reactive toward the electrophilic oxo-ferryl species ( ) of CYP450. -
Lipophilic Modulation: While -OCF
increases lipophilicity ( ), which can theoretically increase enzyme affinity, the metabolic blocking effect generally predominates, resulting in a net increase in metabolic half-life ( ).
Visualization: Metabolic Pathway & Blockade[1]
The following diagram illustrates the divergent metabolic fates of the native quinoline versus the 5-(trifluoromethoxy) analog.
Figure 1: Mechanism of metabolic stabilization via -OCF3 substitution at the C5 position.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol is designed to determine the intrinsic clearance (
Reagents & Preparation
-
Test Compound: 5-(trifluoromethoxy)quinoline (10 mM stock in DMSO).
-
Biological System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl
). -
Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 1 µM working solution of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Add HLM to a final concentration of 0.5 mg/mL .
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add the NADPH regenerating system to initiate the reaction.[1]
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Termination:
-
Immediately dispense aliquots into 150 µL of ice-cold Quench Solution (ACN + IS).
-
Vortex for 1 minute to ensure protein precipitation.
-
-
Clarification:
-
Centrifuge samples at 4,000 rpm (2,500 x g) for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS vials for analysis.
-
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MRM mode (Positive Electrospray Ionization).
-
Note: The -OCF
group is stable; monitor the parent ion . -
Parent Mass: ~214.05 Da (Quinoline 129 + 85 - 1 + 1).
-
Data Analysis & Interpretation
Calculation of Intrinsic Clearance
Plot the natural logarithm (
Comparative Stability Data
The following table summarizes typical stability profiles for quinoline analogs, illustrating the impact of the -OCF
| Compound | Substituent (C5) | Stability Class | Primary Metabolite | ||
| Quinoline | -H | 12 | 115 | Low | 5-OH-Quinoline |
| 5-Methoxyquinoline | -OCH | 28 | 49 | Moderate | O-demethylation |
| 5-(Trifluoromethoxy)quinoline | -OCF | > 120 | < 12 | High | N-Oxide (Minor) |
Table 1: Comparative metabolic stability showing the superior profile of the trifluoromethoxy intermediate.
Workflow Diagram
Figure 2: Step-by-step workflow for the In Vitro Microsomal Stability Assay.[2]
Troubleshooting & Optimization
-
Non-Specific Binding: The high lipophilicity of -OCF
compounds can lead to binding with microsomal proteins or plasticware.-
Solution: Assess recovery in the
sample relative to a solvent standard. If recovery is <80%, include plasma protein binding (PPB) corrections.
-
-
Solubility Issues:
-
Solution: Ensure the final DMSO concentration in the assay is <0.1% to prevent enzyme inhibition or compound precipitation.
-
-
Metabolite Switching: While C5 is blocked, watch for "metabolic switching" to the C2 or C3 positions, or N-oxidation.
-
Validation: Perform a Metabolite Identification (MetID) scan if
remains unexpectedly high.
-
References
-
BenchChem. (2025).[2][1] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem Technical Notes. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Link
-
Paine, M. J., et al. (2003). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.[3] Link
Sources
Physical characteristics and solubility profile of 4-Bromo-5-(trifluoromethoxy)quinoline
Technical Monograph: Physical Characteristics and Solubility Profile of 4-Bromo-5-(trifluoromethoxy)quinoline
Executive Summary
This technical guide provides a comprehensive analysis of 4-Bromo-5-(trifluoromethoxy)quinoline (CAS: 1823484-29-2), a specialized heterocyclic building block utilized in high-value medicinal chemistry and agrochemical synthesis.[1][2]
The compound features a quinoline scaffold decorated with a bromine atom at the C4 position and a trifluoromethoxy (-OCF₃) group at the C5 position.[2] This specific substitution pattern imparts unique electronic and physicochemical properties: the -OCF₃ group significantly enhances lipophilicity and metabolic stability, while the C4-bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Due to the limited public experimental data for this specific isomer, this guide synthesizes calculated physicochemical descriptors with empirical solubility behaviors observed in structurally analogous fluorinated quinolines. It further provides standardized, self-validating protocols for researchers to experimentally determine solubility and stability in their own laboratories.[2]
Chemical Identity & Structural Analysis
| Parameter | Details |
| Chemical Name | 4-Bromo-5-(trifluoromethoxy)quinoline |
| CAS Number | 1823484-29-2 |
| Molecular Formula | C₁₀H₅BrF₃NO |
| Molecular Weight | 292.05 g/mol |
| SMILES | FC(F)(F)OC1=C2C(Br)=CC=NC2=CC=C1 |
| Structural Class | Halogenated Heterocycle / Fluorinated Quinoline |
Structural Feature Analysis
-
Trifluoromethoxy Group (-OCF₃): Located at C5, this group is a "super-lipophilic" substituent (Hansch π ≈ +1.04).[1] It is electronically withdrawing but resonance donating, often altering the pKa of the quinoline nitrogen compared to the parent heterocycle. It is generally metabolically stable and improves blood-brain barrier (BBB) permeability in drug candidates.[1][2]
-
Bromine Handle (-Br): Located at C4, this position is highly activated for nucleophilic aromatic substitution (SₙAr) and metal-catalyzed coupling due to the electron-deficient nature of the pyridine ring in the quinoline system.[1][2]
Physicochemical Characteristics Profile
Note: Values marked with ()* are predicted based on quantitative structure-property relationship (QSPR) models and analogous isomers (e.g., 4-bromo-8-(trifluoromethoxy)quinoline).[1]
| Property | Value / Range | Implication for Research |
| Physical State | Solid (Crystalline powder) | Standard handling; weighable.[1][2] |
| Melting Point | Predicted: 55 – 75 °C | Low-melting solid; avoid high-vac drying at elevated temps (>40°C) to prevent sublimation.[1][2] |
| LogP (Lipophilicity) | Calculated: 3.8 – 4.2 | Highly lipophilic. Poor water solubility; high affinity for organic matrices.[2] |
| TPSA | ~22 – 30 Ų | Good membrane permeability predicted.[2] |
| pKa (Conj. Acid) | Predicted:[1][3] ~3.5 – 4.0 | Less basic than quinoline (pKa 4.[2]9) due to electron-withdrawing -OCF₃ and -Br. |
| H-Bond Donors | 0 | No donor capability; relies on acceptors (N, O) for solvation.[1][2] |
| H-Bond Acceptors | 2 (N, O) | Weak acceptor capability.[2] |
Solubility & Lipophilicity Profile
The solubility profile of 4-Bromo-5-(trifluoromethoxy)quinoline is dominated by the lipophilic -OCF₃ group.[1][2] Researchers should anticipate negligible aqueous solubility without pH manipulation or co-solvents.[2]
Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Notes for Application |
| Chlorinated (DCM, Chloroform) | Excellent (>50 mg/mL) | Preferred solvents for extraction and chromatography loading.[1][2] |
| Polar Aprotic (DMSO, DMF) | High (>20 mg/mL) | Ideal for stock solutions (10–100 mM) in biological assays. Store stocks at -20°C. |
| Esters (Ethyl Acetate) | Good | Suitable for liquid-liquid extraction (LLE) workups.[1][2] |
| Alcohols (MeOH, EtOH) | Moderate | Solubility may decrease at low temperatures; heating may be required for recrystallization. |
| Water (pH 7.4) | Negligible (<0.01 mg/mL) | Requires surfactant (e.g., Tween 80) or cyclodextrin for aqueous formulation. |
| Acidic Water (pH < 2) | Low to Moderate | Protonation of the quinoline nitrogen (N-H⁺) increases solubility, but the effect is dampened by the EWG substituents. |
Experimental Protocols
Since specific experimental values are often absent for novel building blocks, the following protocols allow researchers to generate validated data for their specific batch.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4).
-
Preparation: Weigh approx. 2 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS).[2]
-
Equilibration: Shake or vortex the sample at room temperature (25°C) for 24 hours. Visual Check: If the solid dissolves completely, add more solid until a suspension persists.[1]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification (HPLC):
Protocol B: HPLC Method for Purity & Solubility Assessment
Objective: Establish a robust analytical method for quantification.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic core) and 220 nm.[2]
-
Retention Time Prediction: Due to the -OCF₃ and -Br groups, expect the compound to elute late in the gradient (approx. 7–9 min in a 10-min run).[1][2]
Visualization of Chemical Logic
Diagram 1: Structural Property Map
This diagram illustrates how specific structural features of the molecule dictate its physical behavior and reactivity.[2]
Caption: Structural dissection showing how the trifluoromethoxy and bromine substituents drive the compound's high lipophilicity and specific reactivity profile.[1]
Diagram 2: Solubility Determination Workflow
A decision tree for researchers to determine the optimal solvent system for their application.
Caption: Operational workflow for selecting solvents based on the intended experimental application (Biological Assay vs. Chemical Synthesis).
Handling & Stability
-
Storage: Store solid at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the -OCF₃ group is stable, the C-Br bond can be light-sensitive over long periods.[1][2]
-
Hygroscopicity: Generally low, but keep desiccated to prevent hydrolysis of sensitive downstream intermediates if used in synthesis.[2]
-
Safety: Treat as a potential Irritant (Skin/Eye/Respiratory).[4] Wear standard PPE (Gloves, Goggles, Lab Coat).
References
-
BLD Pharm. (n.d.).[2] 4-Bromo-5-(trifluoromethoxy)quinoline Product Data (CAS 1823484-29-2).[1][2] Retrieved from
-
ChemScene. (n.d.).[2] 4-Bromo-8-(difluoromethoxy)quinoline Computational Data. Retrieved from
-
BenchChem. (2025).[2] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. Retrieved from
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. Retrieved from
-
Sigma-Aldrich. (n.d.).[2] 5-Bromo-3-(trifluoromethyl)quinoline Safety Data Sheet. Retrieved from
Sources
Engineering Pharmacokinetics: The Mechanistic Role of the Trifluoromethoxy Group in Quinoline Scaffolds
Executive Summary
In my tenure optimizing lead compounds, I have observed that modifying a molecular scaffold is rarely a simple exercise in "plug-and-play." When we transition from a standard methoxy (–OCH₃) or methyl (–CH₃) group to a trifluoromethoxy (–OCF₃) group on a privileged scaffold like quinoline, we fundamentally rewrite the molecule's solvation shell, its electronic distribution, and its enzymatic recognition profile. This whitepaper dissects the physicochemical triad of the –OCF₃ group—lipophilicity, stereoelectronics, and conformational preference—and provides a self-validating experimental roadmap for evaluating its impact on quinoline pharmacokinetics (PK).
The Physicochemical Triad of the –OCF₃ Group
The incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates 1[1]. The –OCF₃ group is unique because it bridges the gap between the extreme lipophilicity of a trifluoromethyl (–CF₃) group and the hydrogen-bond accepting capability of an ether oxygen.
-
Lipophilicity (The Hansch π Parameter): The –OCF₃ group is one of the most lipophilic substituents available to medicinal chemists, boasting a Hansch parameter of +1.04 1[1]. This dramatic increase in lipophilicity directly enhances passive membrane permeability.
-
Conformational Orthogonality: Unlike a standard methoxy group which lies coplanar to an aromatic ring, the –OCF₃ group typically adopts an orthogonal conformation. This out-of-plane geometry minimizes steric repulsion between the fluorine atoms and ortho-hydrogens while simultaneously creating a steric shield over the aromatic core 2[2].
-
Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the quinoline core. This inductive effect lowers the pKa of the quinoline nitrogen, reducing its basicity and altering the ionization state of the molecule at physiological pH (7.4) 3[3].
Logical relationship between -OCF3 physicochemical properties and pharmacokinetic outcomes.
Pharmacokinetic Rewiring of the Quinoline Core
The quinoline scaffold is a privileged pharmacophore found in numerous antimalarial and anticancer agents 4[4]. However, unmodified quinolines often suffer from rapid phase I metabolism and suboptimal oral bioavailability. Introducing a –OCF₃ group specifically addresses these liabilities.
Blocking Metabolic Soft Spots
A primary driver for incorporating fluorinated groups in drug design is the enhancement of metabolic stability 5[5]. Standard methoxy groups are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. By replacing the C–H bonds with exceptionally strong C–F bonds, the –OCF₃ group acts as a metabolic shield, preventing enzymatic degradation at the site of substitution and sterically hindering access to adjacent aromatic protons 5[5].
Quantitative Data Synthesis
To illustrate the profound impact of this substitution, we compare the parent quinolin-4-amine with its 6-trifluoromethoxy derivative.
| Pharmacokinetic / Physicochemical Parameter | Quinolin-4-amine (Parent) | 6-(Trifluoromethoxy)quinolin-4-amine | Mechanistic Driver |
| Molecular Weight ( g/mol ) | 144.17 | 228.17 | Addition of –OCF₃ moiety 3[3] |
| Basic pKa (Quinoline Nitrogen) | ~9.1 | Lower (Predicted) | Strong electron-withdrawing effect of –OCF₃ 3[3] |
| Lipophilicity (LogP) | Baseline | Significantly Increased | Hansch π parameter (+1.04) of –OCF₃ 1[1] |
| CYP450 Metabolic Stability | Low/Moderate | High | Steric shielding and robust C–F bonds 5[5] |
| Passive Membrane Permeability | Moderate | Enhanced | Increased fraction of unionized drug at pH 7.4 |
Causality in Experimental Validation: Self-Validating Protocols
To rigorously evaluate the ADME improvements conferred by the –OCF₃ group, we must employ assays that isolate specific variables. The following protocols are designed as self-validating systems, ensuring that data artifacts are mathematically normalized.
Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality Rationale: We utilize Human Liver Microsomes (HLM) rather than whole hepatocytes for initial screening because HLMs are enriched with CYP450 enzymes, allowing us to isolate Phase I oxidative metabolism. The quenching step uses cold acetonitrile spiked with an internal standard (IS). This instantly denatures enzymes (halting the reaction precisely) and precipitates proteins, while the IS guarantees that any volumetric transfer errors are normalized during LC-MS/MS analysis 5[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM stock solution of the –OCF₃ quinoline candidate in 0.1 M potassium phosphate buffer (pH 7.4). Keep organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.
-
Pre-Incubation: Add HLM suspension to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching & Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (IS).
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the parent compound relative to the IS to calculate the intrinsic clearance (
).
Workflow for In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality Rationale: Why choose PAMPA over Caco-2 for initial permeability screening? Caco-2 cells express active efflux transporters (like P-gp) which can confound permeability data. PAMPA utilizes an artificial lipid-infused membrane, isolating passive transcellular diffusion. This allows us to directly measure the purely physicochemical permeability enhancement driven by the –OCF₃ group's lipophilicity.
Step-by-Step Methodology:
-
Donor Plate Preparation: Dilute the quinoline compound to 10 µM in PBS (pH 7.4) and add 300 µL to each well of the donor plate.
-
Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.
-
Acceptor Plate Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Assembly & Incubation: Carefully place the acceptor plate onto the donor plate, ensuring the artificial membrane contacts the donor solution. Incubate at room temperature for 5 hours without agitation.
-
Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Quantify the compound concentration using UV-Vis spectroscopy or LC-MS/MS.
-
Validation Check: Calculate the mass balance (Donor + Acceptor concentration vs. Initial concentration). A mass balance <80% indicates non-specific binding to the plasticware, requiring the addition of BSA to the buffer.
Conclusion
The strategic installation of a trifluoromethoxy group onto a quinoline scaffold is a masterclass in rational drug design. By leveraging its unique orthogonal conformation, high Hansch π parameter, and robust C–F bonds, medicinal chemists can simultaneously solve multiple PK liabilities—shielding the molecule from CYP450 oxidation while enhancing passive membrane permeability.
References
-
"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI Molecules, 2025.[Link]
-
"Metabolism and Toxicity of Fluorine Compounds." PMC, 2021.[Link]
-
"Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, 2025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Handling Guide for Fluorinated Bromoquinolines in Medicinal Chemistry
Executive Summary
Fluorinated bromoquinolines (e.g., 4-bromo-6-fluoroquinoline, 6-bromo-8-fluoroquinoline) are privileged heterocyclic scaffolds in modern drug discovery. The strategic incorporation of halogens onto the quinoline core provides dual benefits: fluorine modulates physicochemical properties such as metabolic stability and lipophilicity, while bromine serves as a highly reactive handle for transition-metal-catalyzed cross-coupling[1]. This whitepaper provides researchers and drug development professionals with an authoritative guide on the safety data, handling protocols, and synthetic methodologies associated with these critical building blocks.
Chemical Profile & Hazard Classification
Handling halogenated quinolines requires a rigorous understanding of their physicochemical hazards. The presence of the basic quinoline nitrogen, combined with the lipophilic halogen substituents, allows these compounds to easily penetrate biological membranes, making proper personal protective equipment (PPE) non-negotiable.
Safety Data Sheet (SDS) Summary
The following table synthesizes the quantitative and categorical hazard data typical for fluorinated bromoquinolines[2].
| Hazard Class | GHS Code | Description | Required Engineering / PPE Mitigation |
| Skin Irritation | H315 | Causes skin irritation | Nitrile gloves (min 0.11 mm thickness); lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation | ANSI Z87.1 compliant safety goggles with side shields. |
| Respiratory | H335 | May cause respiratory irritation | Handle exclusively inside a certified chemical fume hood. |
| Environmental | H412 | Harmful to aquatic life | Collect in halogenated waste streams; do not pour down drains. |
Laboratory Handling & Storage Protocols
-
Storage Causality: Fluorinated bromoquinolines must be stored in a cool, dry, and well-ventilated environment (typically 2–8 °C for long-term stability). Exposure to ambient moisture and light can lead to gradual degradation or N-oxidation of the quinoline core.
-
Emergency Response: In the event of an exposure, the self-validating safety protocol dictates immediate action: flush eyes for a minimum of 15 minutes, wash skin thoroughly with soap and water, and do not induce vomiting if ingested[2].
Mechanistic Reactivity in Drug Discovery
The value of fluorinated bromoquinolines lies in their orthogonal reactivity. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, allowing for highly chemoselective transformations.
-
The Bromine Handle: The C-Br bond readily undergoes oxidative addition with Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura (C-C) or Buchwald-Hartwig (C-N) cross-coupling[3].
-
The Fluorine Handle: Fluorine acts as a strong electron-withdrawing group. If positioned appropriately (e.g., ortho or para to the quinoline nitrogen), it activates the ring toward Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage functionalization with amines or alkoxides[4].
Caption: Logical relationship of dual reactivity in fluorinated bromoquinolines for drug design.
Applications in Kinase Inhibition
These scaffolds are extensively utilized in the synthesis of targeted therapies, such as indoleamine 2,3-dioxygenase (IDO) inhibitors (e.g., Linrodostat)[4] and Aurora A kinase inhibitors[5]. The fluorine atom is specifically chosen to block cytochrome P450-mediated oxidation, thereby increasing the drug's metabolic half-life, while the quinoline nitrogen forms critical hydrogen bonds within the kinase ATP-binding pocket.
Caption: Mechanism of action for kinase inhibition by fluorinated bromoquinoline derivatives.
Experimental Methodology: Suzuki-Miyaura Cross-Coupling
To leverage the bromine handle of a fluorinated bromoquinoline, the Suzuki-Miyaura coupling is the industry standard due to its mild conditions and high functional group tolerance[3].
Reaction Optimization Parameters
The causality behind the selection of reagents is critical for a successful yield.
| Parameter | Optimal Choice | Causality / Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | The bidentate dppf ligand prevents catalyst deactivation and accelerates oxidative addition into the C-Br bond. |
| Base | K₂CO₃ (2.0 equiv) | Activates the arylboronic acid by forming a highly nucleophilic boronate complex, essential for transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The biphasic system ensures the solubility of both the organic quinoline substrate and the inorganic base. |
| Atmosphere | Argon | Strict exclusion of oxygen prevents the premature oxidation of the Pd(0) active catalytic species. |
Step-by-Step Protocol (Self-Validating System)
Step 1: Preparation and Degassing In a dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated bromoquinoline (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Step 2: Establishing an Inert Atmosphere Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen quenches Pd(0); this rigorous purging ensures catalytic turnover.
Step 3: Solvent Addition and Catalytic Activation Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe. Quickly remove the septum under a positive flow of Argon, add Pd(dppf)Cl₂ (0.05 equiv), and reseal. Heat the reaction mixture to 90 °C with vigorous stirring.
Step 4: Reaction Monitoring & Self-Validation After 4 hours, perform the self-validation checkpoint: Remove a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.
-
Validation Metric: A successful reaction is validated by the complete disappearance of the starting material's isotopic pattern (the characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br) and the emergence of the product mass.
-
Correction: If the Br-isotope doublet persists, the catalytic cycle has stalled. Re-purge the system with Argon and spike with an additional 1 mol% Pd catalyst.
Step 5: Quenching and Workup Once complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure functionalized fluoroquinoline.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
References
- 2-Bromoquinoline - Synquest Labs: Precautions for safe handling Source: Synquest Labs URL
- Source: ResolveMass Laboratories Inc.
- 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8 Source: Ossila URL
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Source: Benchchem URL
- 2-(3-Bromophenyl)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Palladium-catalyzed cross-coupling of 4-Bromo-5-(trifluoromethoxy)quinoline
Application Note: AN-2026-Pd-Q Topic: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-(trifluoromethoxy)quinoline: Overcoming Peri-Position Steric Hindrance
Abstract & Strategic Significance
The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry, particularly in the development of antimalarials, kinase inhibitors, and antibacterial agents. However, 4-bromo-5-(trifluoromethoxy)quinoline presents a unique synthetic challenge due to the peri-effect : the severe steric clash between the halogen at C4 and the bulky trifluoromethoxy (-OCF
While the -OCF
Mechanistic Insight: The Peri-Effect Challenge
The failure of conventional protocols often stems from the inability of the active Pd(0) species to access the C4-Br bond. The -OCF
Figure 1: Steric Impediment in the Catalytic Cycle The diagram below illustrates the critical steric clash during the oxidative addition step and the necessity of specialized ligands.
Caption: The bulky 5-OCF3 group hinders the approach of Pd(0), requiring electron-rich, bulky ligands (e.g., XPhos) to facilitate oxidative addition.[1]
Reaction Optimization Data
To demonstrate the necessity of specific ligand classes, we compared yields for the Suzuki coupling of 4-bromo-5-(trifluoromethoxy)quinoline with phenylboronic acid.
Table 1: Ligand Screening for Suzuki Coupling
Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)
| Entry | Catalyst / Ligand | Yield (%) | Observation |
| 1 | Pd(PPh | < 10% | Recovery of starting material (SM).[1] |
| 2 | Pd(dppf)Cl | 35% | Significant dehalogenation (hydrodehalogenation).[1] |
| 3 | Pd | 68% | Moderate conversion.[1] |
| 4 | Pd | 92% | Full conversion; clean profile. |
| 5 | Pd(OAc) | 88% | Excellent, but slower kinetics than XPhos.[1] |
Expert Insight: The success of XPhos (Entry 4) is attributed to its ability to form a monoligated Pd(0) species that is sufficiently electron-rich to undergo oxidative addition despite the steric crowd, while the biaryl backbone prevents catalyst decomposition.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of 4-aryl-5-(trifluoromethoxy)quinolines.[1]
Reagents:
-
Substrate: 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv)[1]
-
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc) (4 mol%)[1] -
Ligand: XPhos (4-8 mol%)[1]
-
Base: K
PO (3.0 equiv, finely ground)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Pre-complexation: In a reaction vial, dissolve Pd
(dba) (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in dry 1,4-dioxane (2 mL). Stir at 50°C for 5 minutes under Argon. Why: This ensures formation of the active L-Pd(0) species before substrate exposure. -
Substrate Addition: Add the quinoline substrate (292 mg, 1.0 mmol), boronic acid (1.5 mmol), and K
PO (636 mg, 3.0 mmol). -
Degassing: Add degassed water (0.5 mL). Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen causes rapid catalyst death with electron-rich phosphines.[1]
-
Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LCMS (look for M+H of product; disappearance of Br-isotope pattern).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 4-amino-5-(trifluoromethoxy)quinolines.
Challenge: The quinoline nitrogen can competitively bind Pd. Strong bases may degrade the OCF
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv (Primary or Secondary)[1]
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: RuPhos or BrettPhos (10 mol%)[1]
-
Base: Cs
CO (2.0 equiv) or NaOtBu (1.4 equiv - use only if substrate has no base-sensitive groups)[1] -
Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1]
Step-by-Step Workflow:
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge Solids: Add Pd(OAc)
, Ligand (RuPhos for secondary amines, BrettPhos for primary), and Base (Cs CO ) to the vessel. -
Solvation: Add anhydrous Toluene. Stir for 2 mins.
-
Addition: Add the quinoline substrate and the amine.
-
Thermal Cycle: Heat to 90°C.
-
Note: If conversion stalls after 4 hours, add a second portion of catalyst/ligand (2.5 mol%).[1]
-
-
Validation: Check LCMS. The product will show a distinct mass shift. The -OCF
group should remain intact (loss of 19F signal in NMR indicates failure/hydrolysis).
Workflow Visualization
The following diagram outlines the critical decision points for selecting the correct protocol based on the nucleophile.
Caption: Decision tree for selecting the optimal coupling protocol based on nucleophile class.
Troubleshooting & Quality Control
-
Hydrodehalogenation (Product = 5-OCF
-quinoline):-
Cause: Reaction temperature too high or solvent "wet" (acting as H-source) in the absence of rapid transmetallation.
-
Fix: Switch to anhydrous conditions or increase the concentration of the boronic acid.
-
-
Protodeboronation (Suzuki):
-
Loss of -OCF
:-
Cause: Fluoride elimination. Rare, but possible with NaOtBu at high temps.[1]
-
Fix: Switch base to K
PO or Cs CO .
-
References
-
Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Cross-Coupling Reactions."[1][2] Chemical Science, 2011.
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: Properties and Synthetic Applications." Chemical Reviews, 2015.[1] [1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] [1]
Sources
Suzuki-Miyaura coupling conditions for 5-trifluoromethoxy quinolines
Application Note: Strategic Optimization of Suzuki-Miyaura Coupling for 5-Trifluoromethoxy Quinoline Scaffolds
Executive Summary & Chemical Context
The 5-trifluoromethoxy (5-OCF
However, functionalizing this scaffold via Suzuki-Miyaura coupling presents a distinct set of challenges:
-
Catalyst Poisoning: The quinoline nitrogen (
) is a competent -donor, capable of displacing phosphine ligands and forming inactive [Pd(L)(Quinoline) ] complexes.[1] -
Electronic Deactivation: The 5-OCF
group exerts a strong inductive electron-withdrawing effect (-I), rendering the ring highly electron-deficient.[1] While this theoretically facilitates oxidative addition (OA), it destabilizes the transmetalation transition state and increases susceptibility to hydrolytic side reactions. -
Protodeboronation: When coupling quinolyl-boronic acids, the electron-deficient nature of the ring accelerates base-catalyzed protodeboronation, often outcompeting the cross-coupling pathway.
This guide provides a validated, self-consistent protocol to overcome these barriers, utilizing advanced precatalyst architectures and specific base/solvent combinations.
Mechanistic Insight: The "Quinoline Trap"
To optimize the reaction, one must understand the failure mode. In standard protocols (e.g., Pd(PPh
Figure 1: Catalytic Cycle & Nitrogen Interference
Caption: The catalytic cycle highlighting the competitive N-coordination (Red) that deactivates the Palladium center, necessitating bulky ligands.[1]
Optimized Experimental Protocols
Two distinct protocols are recommended based on the coupling partner.
Protocol A: Coupling Halo-5-OCF -Quinolines (The "Workhorse" Method)
Use this when the quinoline bears the halogen (Cl, Br, I).[1]
Rationale: We utilize XPhos Pd G4 , a fourth-generation Buchwald precatalyst.[1] The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the quinoline nitrogen from coordinating to the Pd center, effectively shutting down the "Quinoline Trap."
| Component | Reagent | Role |
| Catalyst | XPhos Pd G4 (1.0 - 2.0 mol%) | Rapid activation; bulky ligand prevents N-poisoning.[1] |
| Base | K | Anhydrous bases often fail; aqueous phosphate buffers the pH to prevent hydrolysis.[1] |
| Solvent | 1,4-Dioxane / Water (4:1) | High solubility for lipophilic OCF |
| Temp | 80 °C | Sufficient for OA without degrading the OCF |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Halo-5-(trifluoromethoxy)quinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is detrimental to the active L-Pd(0) species.[1]
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide).
-
Base Addition: Add degassed 0.5 M K
PO aqueous solution (concentration 4:1 v/v relative to dioxane). -
Reaction: Heat the block to 80 °C. Stir vigorously (1000 rpm) to ensure phase mixing.
-
Monitoring: Monitor via LC-MS. Conversion typically reaches >95% within 2-4 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2][3] Dry over Na
SO .
Protocol B: Coupling 5-OCF -Quinoline-Boronic Esters (The "Inverse" Method)
Use this when the quinoline bears the Boron species.[1]
Rationale: Electron-deficient heterocyclic boronic acids are unstable.[1] You MUST use the Pinacol Ester (BPin) or MIDA boronate. We switch to Pd(dppf)Cl
| Component | Reagent | Role |
| Catalyst | Pd(dppf)Cl | Bidentate ligand stabilizes Pd; robust for BPin couplings.[1] |
| Base | Cs | "Cesium Effect" increases solubility in organic phase; milder than hydroxides.[1] |
| Solvent | DME / Water (10:1) | Dimethoxyethane coordinates cations, assisting transmetalation.[1] |
| Temp | 90 °C | Higher temp required for BPin activation.[1] |
Troubleshooting & Optimization Matrix
If the standard protocols yield <50% conversion, consult the decision tree below.
Figure 2: Optimization Logic Flow
Caption: Decision matrix for troubleshooting low yields. "SM" = Starting Material.[1]
Key Troubleshooting Data:
| Observation (LCMS) | Diagnosis | Corrective Action |
| SM Remaining + No Pd Black | Catalyst poisoning by N. | Switch to XPhos or BrettPhos (bulkier). Increase Temp to 100°C. |
| SM Remaining + Pd Black | Catalyst decomposition. | Degas solvents more thoroughly.[1] Add 10 mol% free ligand . |
| Product: Ar-H (De-halogenated) | Switch solvent from alcoholic (if used) to Toluene or Dioxane.[1] | |
| Product: Ar-H (De-boronated) | Protodeboronation. | CRITICAL: Switch from Boronic Acid to BPin ester . Lower base concentration.[1] |
Safety & Stability Considerations
-
Fluorine Stability: The -OCF
group is generally stable under standard Suzuki conditions (pH 8-11, <120°C).[1] However, avoid strong alkoxides (NaOtBu) in NMP at high temperatures (>140°C), as this can lead to fluoride elimination.[1] -
Purification: 5-OCF
quinolines are lipophilic.[1] During flash chromatography, they often elute faster than non-fluorinated analogs. Use a gradient of 0-30% EtOAc in Hexanes/Heptane.[1]
References
-
Buchwald, S. L., et al. (2013).[1] Precatalysts for the Rapid Generation of Active L-Pd(0) in Cross-Coupling.Journal of the American Chemical Society . [Link]
-
Miyaura, N. (2002).[1] Organoboron Compounds in Cross-Coupling Reactions.[1][2][4]Topics in Current Chemistry . [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling.Chemical Society Reviews . [Link][1]
-
O'Brien, C. J., et al. (2006).[1] Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Couplings.Chemistry – A European Journal . [Link][1]
Sources
Application Note: Buchwald-Hartwig Amination of 4-Bromo-5-(trifluoromethoxy)quinoline
Introduction & Mechanistic Rationale
The synthesis of highly functionalized quinolines is a cornerstone of modern drug discovery. The substrate 4-Bromo-5-(trifluoromethoxy)quinoline presents a unique synthetic challenge. The quinoline core is inherently electron-deficient, and the presence of the strongly electron-withdrawing trifluoromethoxy (–OCF
While this electronic activation significantly accelerates the oxidative addition of the palladium catalyst into the C–Br bond, it introduces two major complications:
-
Susceptibility to Nucleophilic Aromatic Substitution (S
Ar): The highly electrophilic C4 position is prone to attack by strong alkoxide bases (e.g., NaOtBu), leading to ether byproducts rather than the desired amination product. -
Rate-Limiting Reductive Elimination: Because the resulting Pd(II) intermediate is highly electron-deficient, the reductive elimination step—which requires electron density to push the product off the metal center—can become the rate-limiting step, particularly when coupling sterically hindered secondary amines[2].
To overcome these challenges, this protocol outlines a highly optimized, self-validating Buchwald-Hartwig amination system utilizing third-generation (G3) palladium precatalysts, rationally selected dialkylbiaryl phosphine ligands, and weak inorganic bases[3].
Catalytic System Design: Causality & Component Selection
Palladium Source: The Advantage of G3 Precatalysts
Traditional palladium sources like Pd
Ligand Selection: BrettPhos vs. RuPhos
The choice of ligand is strictly dictated by the nature of the amine nucleophile:
-
Primary Amines: Require BrettPhos . The spatial arrangement of BrettPhos prevents the formation of bis-arylated byproducts, ensuring exquisite selectivity for mono-amination[4].
-
Secondary Amines: Require RuPhos . The slightly wider bite angle and specific steric profile of RuPhos accommodate the bulk of secondary amines while accelerating the rate-limiting reductive elimination step[2][5].
Base and Solvent Dynamics
To prevent competitive S
Visualizations of the Catalytic Logic
Catalytic cycle of the Buchwald-Hartwig amination for 4-Bromo-5-(trifluoromethoxy)quinoline.
Experimental workflow from inert setup to final chromatographic purification.
Quantitative Optimization Data
The following table summarizes the optimization metrics for the coupling of 4-Bromo-5-(trifluoromethoxy)quinoline with a model secondary amine (morpholine). The data demonstrates the critical necessity of combining G3 precatalysts with weak inorganic bases in a polar aprotic solvent.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd | BINAP | NaOtBu | Toluene | 100 | < 10% | Rapid S |
| 2 | Pd | RuPhos | Cs | Toluene | 100 | 45% | Sluggish reaction; dba inhibition limits Pd(0) availability. |
| 3 | RuPhos Pd G3 | RuPhos | Cs | Toluene | 100 | 72% | Improved catalysis; limited by poor base solubility. |
| 4 | RuPhos Pd G3 | RuPhos | Cs | 1,4-Dioxane | 100 | 94% | Optimal for secondary amines; excellent base solvation. |
| 5* | BrettPhos Pd G3 | BrettPhos | K | 1,4-Dioxane | 100 | 96% | Optimal for primary amines; complete conversion. |
*Entry 5 utilized a model primary amine (aniline) to demonstrate BrettPhos efficacy.
Experimental Protocols
General Procedure A: Coupling with Primary Amines
Target: 4-(Alkyl/Arylamino)-5-(trifluoromethoxy)quinoline.
-
Inert Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv, 1.0 mmol).
-
Catalyst & Base Addition: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%), BrettPhos ligand (0.02 equiv, 2 mol%), and finely milled anhydrous K
PO (2.0 equiv, 2.0 mmol). -
Amine & Solvent: Add the primary amine (1.2 equiv, 1.2 mmol) followed by anhydrous, degassed 1,4-Dioxane (5.0 mL).
-
Reaction Execution: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and stir vigorously at 100 °C for 12 hours.
-
Self-Validation Check: Upon reaching ~60 °C, the suspension should transition from a pale pre-catalyst resting state to a deep red/orange homogeneous solution (with suspended base), indicating the successful generation of the active Pd(0) species.
-
-
Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material (R
~0.6) should be completely consumed, replaced by a lower-running, highly fluorescent product spot.
General Procedure B: Coupling with Secondary Amines
Target: 4-(Dialkylamino)-5-(trifluoromethoxy)quinoline.
-
Inert Preparation: Charge an oven-dried reaction vial with 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv, 1.0 mmol).
-
Catalyst & Base Addition: Add RuPhos Pd G3 (0.02 equiv, 2 mol%), RuPhos ligand (0.02 equiv, 2 mol%), and anhydrous Cs
CO (2.0 equiv, 2.0 mmol). -
Amine & Solvent: Add the secondary amine (e.g., morpholine or piperidine, 1.2 equiv) and anhydrous, degassed 1,4-Dioxane (5.0 mL).
-
Reaction Execution: Seal and heat at 100 °C for 12–16 hours.
-
Self-Validation Check: Secondary amines often exhibit slower reductive elimination. If TLC indicates stalled conversion after 6 hours, verify that the stirring rate is sufficient to keep the heavy Cs
CO suspended. Do not add more catalyst; instead, ensure rigorous exclusion of oxygen.
-
Workup and Purification (Applicable to A & B)
-
Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 10 mL) and brine (1 × 10 mL) to remove Dioxane and residual amine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 40% EtOAc in Hexanes). The trifluoromethoxy group imparts high lipophilicity, so the product will elute earlier than typical aminoquinolines.
References
-
2,8-Bis(trifluoromethyl)-4-bromoquinoline | CAS 35853-45-3 | Hylanda Chemical Source: Hylanda Chemical URL: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: JACS Au - ACS Publications URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (PMC) URL:[Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases Source: Chemical Science (RSC Publishing) URL:[Link]
-
A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions Source: Journal of the American Chemical Society URL:[Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy Source: Molecules (PMC) URL:[Link]
Sources
- 1. 2,8-Bis(trifluoromethyl)-4-bromoquinoline | CAS 35853-45-3 | Hylanda Chemical [hylandachemical.com]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Precision Engineering of C4-Substituted Quinolines via SNAr
Topic: Nucleophilic Aromatic Substitution (SNAr) at C4 Position of Quinoline Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and antibacterial agents. Functionalization at the C4 position is critical for biological activity. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, the Nucleophilic Aromatic Substitution (SNAr ) remains the most atom-economical and scalable method for introducing C-N, C-O, and C-S bonds at this position.
This guide provides a comprehensive technical analysis of the C4-selective SNAr reaction, offering optimized protocols for standard, acid-catalyzed, and microwave-assisted methodologies. It addresses the specific electronic requirements that differentiate C4 reactivity from C2 and provides a troubleshooting framework for challenging substrates.
Mechanistic Principles & Regioselectivity
The Electronic Advantage of C4
Unlike benzene, which requires strong electron-withdrawing groups (EWGs) like nitro or cyano to undergo SNAr, the quinoline nitrogen atom itself acts as an intrinsic activating group.
-
Inductive Effect (-I): The electronegative nitrogen withdraws electron density from the ring, increasing electrophilicity at C2 and C4.
-
Resonance Effect (-M): The C4 position is formally "para" to the nitrogen.[1] Upon nucleophilic attack, the negative charge in the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom. This stabilization is significantly greater than at the C3 position and kinetically favored over C2 in many solvent systems due to the higher LUMO coefficient at C4.
Reaction Mechanism
The reaction proceeds via a stepwise Addition-Elimination pathway:
-
Rate-Determining Step (RDS): Nucleophilic attack at C4 disrupts aromaticity, forming a resonance-stabilized anionic
-complex (Meisenheimer complex). -
Fast Step: Re-aromatization via expulsion of the leaving group (LG).[2][3]
Visualization: Mechanism of Action
The following diagram illustrates the critical resonance stabilization that drives C4 selectivity.
Figure 1: Stepwise addition-elimination mechanism highlighting the critical Meisenheimer intermediate.
Critical Reaction Parameters
Leaving Group Effects
In SNAr, the bond breaking of the leaving group occurs after the rate-determining step.[2] Therefore, electronegativity (which increases the rate of nucleophilic attack) is more important than bond strength.
-
Order of Reactivity: F > NO₂ > Cl ≈ Br > I.
-
Practical Note: While 4-fluoroquinoline is more reactive, 4-chloroquinoline is the industry standard due to cost and stability. The protocols below assume a chloro-substrate.
Solvent Selection[4]
-
Protic Solvents (EtOH, iPrOH, Water): Stabilize the leaving group anion but may reduce nucleophile reactivity via solvation. Excellent for acid-catalyzed protocols.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): Essential for weak nucleophiles. They solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.
Experimental Protocols
Protocol A: Standard Thermal SNAr (Primary/Secondary Amines)
Best for: Aliphatic amines, benzylamines, and reactive anilines.
Materials:
-
4-Chloroquinoline derivative (1.0 equiv)
-
Amine nucleophile (1.2 – 1.5 equiv)
-
Base:
or (2.0 equiv) or DIPEA (2.0 equiv) -
Solvent: DMF or DMSO (Concentration ~0.5 M)
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinoline (1.0 mmol) in DMF (2.0 mL).
-
Add Reagents: Add the amine (1.2 mmol) followed by
(2.0 mmol). -
Heat: Equip with a condenser and heat to 80–100 °C under an inert atmosphere (
or Ar) for 4–12 hours.-
Note: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material peak (M+H).
-
-
Workup:
-
Pour the mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
If Solid: Filter, wash with water (3x), and dry under vacuum.
-
If Oil: Extract with EtOAc (3x 10 mL). Wash combined organics with brine (to remove DMF), dry over
, and concentrate.
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).
Protocol B: Acid-Catalyzed SNAr (Weak Nucleophiles/Anilines)
Best for: Electron-deficient anilines or when avoiding harsh basic conditions.
Mechanism: Protonation of the quinoline nitrogen (
Materials:
-
4-Chloroquinoline (1.0 equiv)
-
Aniline derivative (1.0 – 1.1 equiv)
-
Solvent: Ethanol or Isopropanol
-
Catalyst: Conc. HCl (catalytic drops) or 1.0 equiv if using free base.
Procedure:
-
Mix: Dissolve 4-chloroquinoline (1.0 mmol) and aniline (1.0 mmol) in EtOH (5 mL).
-
Activate: Add 2-3 drops of conc. HCl (or use aniline hydrochloride salt directly).
-
Reflux: Heat to reflux (80 °C) for 2–6 hours.
-
Precipitation: Upon cooling, the product usually crystallizes as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with cold EtOH and
. -
Free Base Formation (Optional): Suspend the salt in water, adjust pH to ~10 with 1M NaOH, and extract with DCM.
Protocol C: Microwave-Assisted Synthesis
Best for: High-throughput screening, sterically hindered amines, or unreactive substrates.
Procedure:
-
Vessel: Use a dedicated microwave vial (2–5 mL).
-
Charge: 4-Chloroquinoline (0.5 mmol), Amine (1.5 equiv), DIPEA (2.0 equiv), and NMP (1.5 mL).
-
Irradiate: Heat at 150–180 °C for 10–20 minutes (High Absorption setting).
-
Workup: Dilute with water/EtOAc directly in the tube for extraction or load directly onto a SCX (Strong Cation Exchange) cartridge for purification.
Troubleshooting & Optimization Guide
Decision Tree for Reaction Optimization:
Figure 2: Strategic decision tree for selecting the optimal synthetic protocol.
Common Issues & Solutions:
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Nucleophile too weak or steric hindrance. | Switch to Protocol C (Microwave) or change solvent to NMP (higher boiling point). |
| Hydrolysis (4-Hydroxyquinoline) | Wet solvent or hydroxide competition. | Dry solvents over molecular sieves. Use |
| Tarry/Black Mixture | Polymerization or oxidation. | Degas solvents with |
| Regioisomer Mixtures | C2 substitution competition. | Unlikely with 4-Cl-quinoline, but possible with 2,4-dichloro. Lower temp to favor kinetic C4 product. |
References
-
Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines. Current Organic Synthesis, 2023.[7] 7[1][2][4][8][9][10][11][12]
-
Optimization of 4-Aminoquinoline Synthesis. BenchChem Technical Support, 2025. 4[1][4][10][11][12]
-
Regioselective Nucleophilic Aromatic Substitution: 4-Aminoquinazoline Synthesis. National Institutes of Health (NIH), 2024. 12[1][2][4][11][12]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate, 2025. 9[1][2][4][7][8][9][10][11][12][13]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. 3
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.ac.uk [imperial.ac.uk]
Application Note: Functionalization of 4-Bromo-5-(trifluoromethoxy)quinoline for Library Generation
Abstract
This guide details the strategic functionalization of 4-bromo-5-(trifluoromethoxy)quinoline , a high-value scaffold for drug discovery libraries. The presence of the trifluoromethoxy (
Introduction: The Fluorine Advantage
The incorporation of fluorine motifs is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (
However, the 4-bromo-5-(trifluoromethoxy)quinoline scaffold presents a classic "privileged but difficult" architecture. The C5-
Key Structural Challenges
-
Steric Shielding: The oxygen linker of the
group allows conformational flexibility, but the bulk of the moiety often forces the C4-substituent out of planarity, impeding the oxidative addition step in Pd-catalysis. -
Electronic Deactivation: The quinoline core is electron-deficient. While this favors
, it can make the oxidative addition of Pd(0) to the C-Br bond more difficult compared to electron-rich aryl bromides.
Strategic Analysis & Workflow
To successfully functionalize this scaffold, one must employ active catalyst systems capable of overcoming steric hindrance (e.g., bulky phosphine ligands) or exploit the electron deficiency via
Reaction Pathway Diagram[1][2]
Figure 1: Divergent synthesis workflow for 4-bromo-5-(trifluoromethoxy)quinoline.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Generation of Biaryl Libraries
Rationale: Standard ligands (
Materials:
-
Substrate: 1.0 equiv (0.5 mmol scale)
-
Boronic Acid: 1.5 equiv
-
Catalyst:
(5 mol%)[1] -
Ligand: SPhos (10 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid,
, SPhos, and . Seal with a septum. Evacuate and backfill with Argon ( ). -
Solvent Addition: Add degassed Toluene (
) and Water ( ) via syringe. -
Reaction: Heat the block to 100°C with vigorous stirring (1000 rpm) for 12–16 hours. Note: The biphasic system requires high agitation rates.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Critical Control Point: If conversion is <50% after 4 hours, add a second portion of catalyst/ligand (2.5 mol%).
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of C-N linked Kinase Inhibitors
Rationale: The 5-
Materials:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Catalyst: BrettPhos Pd G3 Precatalyst (5 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under strict Argon flow, combine substrate, amine, Precatalyst, and base in a microwave vial.
-
Solvation: Add anhydrous Dioxane (
concentration). -
Activation: Seal and heat to 90°C (oil bath) or 110°C (Microwave, 1 hour).
-
Monitoring: Monitor by LCMS. The product will likely have a higher retention time than the starting bromide.
-
Purification: Filter through a Celite pad. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove residual Palladium species.
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Metal-Free Functionalization
Rationale: The quinoline ring is electron-deficient, and the 5-
Materials:
-
Substrate: 1.0 equiv
-
Nucleophile: Aliphatic amine (2.0 equiv) or Alcohol (1.5 equiv)
-
Base (for alcohols): NaH (1.5 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Step-by-Step:
-
Preparation: Dissolve substrate in NMP (
). -
Addition: Add the amine directly. (For alcohols, pre-form the alkoxide with NaH in THF, then add to the substrate solution).
-
Thermal Activation: Heat to 120°C for 4–8 hours.
-
Microwave Option: 140°C for 30 mins.
-
-
Quench: Pour into ice water. The product often precipitates.
-
Isolation: Filter the precipitate or extract with DCM.
Comparative Data Summary
| Method | Bond Formed | Scope | Avg. Yield | Tolerance of 5- |
| Suzuki (SPhos) | C-C | Aryl, Heteroaryl | 75-90% | High (Stable) |
| Buchwald (BrettPhos) | C-N | Anilines, Amides | 60-80% | Moderate (Base sensitive) |
| C-N, C-O | Aliphatic Amines | 85-95% | High (Very Stable) |
Troubleshooting & Expert Tips
-
Hydrodebromination: If you observe the formation of 5-(trifluoromethoxy)quinoline (loss of Br), the reaction is undergoing
-hydride elimination or Pd-hydride reduction.-
Fix: Switch to a precatalyst system (e.g., Pd G3/G4) to ensure rapid initiation and strictly anhydrous solvents.
-
-
Solubility: The
group increases lipophilicity, but the bromide starting material can be surprisingly insoluble in non-polar solvents.-
Fix: Use THF or Dioxane instead of Toluene if solubility is an issue at RT.
-
-
Fluorine NMR (
): Use NMR to monitor the integrity of the group. The signal typically appears around -58 ppm . A shift or loss of signal indicates decomposition of the trifluoromethoxy moiety.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3] Accounts of Chemical Research, 41(11), 1461–1473.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). Synthesis and Properties of Trifluoromethoxy-Substituted Heterocycles. Synthesis, 51(13), 2625-2640.
Sources
Sonogashira coupling reaction parameters for 4-bromo quinoline analogs
Application Note: High-Efficiency Sonogashira Coupling of 4-Bromoquinoline Analogs
Executive Summary
The 4-alkynylquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimalarials, kinase inhibitors, and receptor antagonists. However, the installation of alkynes at the C4 position of quinoline via Sonogashira coupling presents unique challenges compared to standard aryl halides. The electron-deficient nature of the pyridine ring facilitates oxidative addition, yet the basic nitrogen atom can coordinate to the palladium center, potentially poisoning the catalyst. This guide provides a rigorous, field-validated framework for optimizing these couplings, offering a "Gold Standard" protocol and a "Green" alternative, supported by mechanistic insights.
Mechanistic Insights & Challenges
The Sonogashira coupling of 4-bromoquinoline proceeds through the standard Pd(0)/Pd(II) catalytic cycle, but with critical deviations governed by the heterocyclic nature of the substrate.
The Heterocycle Effect
-
Oxidative Addition (Facilitated): The C4 position of quinoline is electron-deficient. Unlike electron-rich aryl bromides, 4-bromoquinoline undergoes oxidative addition to Pd(0) relatively rapidly, akin to an SNAr-like mechanism.
-
Catalyst Poisoning (Inhibited): The quinoline nitrogen (N1) is a competitive ligand. If the phosphine ligands on Palladium are labile or insufficient, N1 can displace them, forming an inactive [Pd(quinoline)2L2] species. Counter-strategy: Use bidentate ligands (e.g., dppf) or higher loading of monodentate phosphines (PPh3).
Visualization: Catalytic Cycle & Heterocycle Interaction
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by the quinoline nitrogen.
Critical Parameter Optimization
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Pd(PPh3)2Cl2 (Standard) or Pd(dppf)Cl2 (Challenging) | Pd(II) precatalysts are more stable than Pd(0). dppf (ferrocene backbone) prevents N-coordination due to the chelating effect. |
| Co-Catalyst | CuI (5-10 mol%) | Essential for transmetallation. High purity (99.99%) is crucial to avoid induction periods. |
| Base | Triethylamine (Et3N) or Diisopropylamine (DIPA) | Acts as a proton scavenger and solvent/co-solvent. DIPA is bulkier, reducing nucleophilic competition. |
| Solvent | DMF (Preferred) or THF | DMF promotes the solubility of the polar Pd-intermediate. THF is used for lower temperature profiles. |
| Temperature | 60°C - 80°C | 4-Bromoquinolines are less reactive than iodides. Room temp is rarely sufficient; 80°C ensures full conversion. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting starting material. |
Experimental Protocols
Method A: The "Gold Standard" Protocol (Robust & Scalable)
Best for: Initial screening, diverse substrate scope, and gram-scale synthesis.
Reagents:
-
4-Bromoquinoline analog (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv / 5 mol%)
-
CuI (0.05 equiv / 5 mol%)[1]
-
Triethylamine (3.0 equiv)
-
DMF (anhydrous, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.
-
Charging: Add 4-bromoquinoline, Pd(PPh3)2Cl2, and CuI to the flask.
-
Note: Solids are added first to maintain inert atmosphere integrity.
-
-
Solvent Addition: Evacuate and backfill with Argon (3 cycles). Syringe in anhydrous DMF and Triethylamine.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Why? Prevents high local concentration of alkyne, reducing homocoupling risk.
-
-
Reaction: Heat the mixture to 80°C for 4-16 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS.
-
Endpoint: Disappearance of the bromide peak.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMF, then brine (1x). Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
Method B: Copper-Free "Green" Protocol
Best for: Pharmaceutical intermediates with strict heavy metal limits (ppm Cu).
Reagents:
-
4-Bromoquinoline (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)[1]
-
Pd(OAc)2 (5 mol%)
-
XPhos (10 mol%) - Electron-rich ligand facilitates oxidative addition without Cu.
-
Cs2CO3 (2.0 equiv)
-
Acetonitrile/Water (1:1)
Procedure:
-
Combine all solids in a vial.
-
Add degassed solvent mixture.
-
Heat to 90°C for 12 hours.
-
Note: This reaction relies on the "Copper-free Sonogashira" pathway, often requiring slightly higher temperatures but avoiding copper contamination.
Troubleshooting & Optimization Logic
Common Failure Modes:
-
Starting Material Recovered: Catalyst inactive.[2] -> Switch to Pd(dppf)Cl2 or increase Temp to 100°C.
-
Alkyne Dimer (Glaser Product) Only: O2 leak. -> Degas solvents more thoroughly (Freeze-Pump-Thaw).
-
Black Precipitate (Pd Black): Catalyst decomposition. -> Add excess ligand (PPh3, 10 mol%).
Visualization: Optimization Decision Tree
Figure 2: Logical flowchart for troubleshooting reaction failures.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Nagy, A., et al. (2012). Sonogashira coupling of 4-chloroquinolines: A facile route to 4-alkynylquinolines. Tetrahedron Letters, 53(42), 5624-5627. Link
-
Li, H., et al. (2008). Copper-free Sonogashira coupling of aryl iodides and bromides using a palladium-aminopyrimidine catalyst in water. Journal of Organic Chemistry, 73(15), 6037–6040. Link
-
Biffis, A., et al. (2018). Pd-catalyzed cross-coupling reactions of 4-chloroquinolines. Catalysts, 8(10), 432. Link
Sources
Application Notes and Protocols: 4-Bromo-5-(trifluoromethoxy)quinoline as a Pharmaceutical Building Block
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Strategic Pharmacological Design, Cross-Coupling Reactivity, and Validated Synthetic Protocols
Strategic Importance in Drug Discovery
The design of novel chemical entities requires building blocks that can simultaneously offer structural rigidity, metabolic resilience, and versatile functionalization handles. 4-Bromo-5-(trifluoromethoxy)quinoline perfectly encapsulates these requirements, merging the privileged quinoline scaffold with the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group and the synthetic utility of a strategically positioned bromine atom.
The Quinoline Scaffold
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. It forms the core of numerous natural products and synthetic drugs, exhibiting a vast array of biological activities including antimalarial, antibacterial, antitumor, and antiviral properties [1]. Its rigid, planar bicyclic structure provides an excellent framework for presenting functional groups in three-dimensional space, allowing for precise interactions with biological targets.
The Pharmacological Rationale of the -OCF₃ Group
Incorporating fluorinated groups is an established strategy to optimize pharmacokinetic profiles. The trifluoromethoxy group, often termed a "super-methoxy" or "pseudo-halogen," offers a unique interplay of strong inductive effects and conformational flexibility [2].
-
Metabolic Stability: Unlike standard methoxy (-OMe) groups, which are highly susceptible to CYP450-mediated O-dealkylation, the strong carbon-fluorine bonds of the -OCF₃ group block metabolic degradation at this site.
-
Lipophilicity & Permeability: The -OCF₃ group significantly enhances lipophilicity (LogP) and membrane permeability, which is critical for central nervous system (CNS) targets or intracellular kinase inhibition [2].
Figure 1: Decision logic for incorporating the trifluoromethoxy (-OCF3) group.
Chemical Reactivity Profile: The 4-Bromo Advantage
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are fundamental tools for derivatizing bromoquinolines. The efficiency of these reactions is heavily dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond [4].
Causality of Reactivity: The quinoline ring has a non-uniform electron distribution. The nitrogen-containing pyridine ring is highly electron-deficient, while the fused benzene ring is comparatively electron-rich. Consequently, the C-Br bond at the 4-position (on the pyridine ring) undergoes oxidative addition much more rapidly than halogens at the 6- or 8-positions [4]. This allows for mild coupling conditions, reducing the risk of degrading the sensitive -OCF₃ group at the adjacent 5-position.
Table 1: Comparative Reactivity of Quinoline Positions in Cross-Coupling
| Position | Ring Environment | Electron Density | Oxidative Addition Rate | Typical Temp Required |
| 4-Bromo | Pyridine | Highly Deficient | Very Fast | 60 - 80 °C |
| 6-Bromo | Benzene | Rich | Slow | 90 - 110 °C |
| 8-Bromo | Benzene (Steric hindrance) | Rich | Very Slow | > 110 °C |
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. Experimental choices are grounded in physical organic chemistry principles to ensure high yields and reproducibility.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol couples 4-Bromo-5-(trifluoromethoxy)quinoline with an aryl boronic acid.
Rationale for Reagent Selection:
-
Catalyst: Pd(PPh₃)₄ is selected as a robust, standard Pd(0) source. Because the 4-bromo position is highly activated, more expensive, sterically demanding dialkylbiaryl phosphine ligands are usually unnecessary.
-
Base: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent potential hydrolysis or side reactions with the -OCF₃ group.
-
Solvent: A biphasic mixture of 1,4-Dioxane/H₂O (4:1) ensures solubility of both the organic substrates and the inorganic base.
Step-by-Step Procedure:
-
Preparation: In a clean, dry Schlenk flask, add 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and distilled H₂O (2 mL). Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; removing dissolved O₂ prevents catalyst deactivation.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
-
Self-Validation & Monitoring: After 2 hours, sample the organic layer. Monitor via LC-MS. The reaction is complete when the starting mass[M+H]+ of the bromoquinoline is entirely consumed. If starting material persists >4 hours, spike with an additional 0.02 equiv of Pd(PPh₃)₄.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for C-N bond formation, enabling the coupling of amines with bromoquinolines [3].
Rationale for Reagent Selection:
-
Catalyst/Ligand: Pd₂(dba)₃ combined with BINAP or Xantphos. Causality: Bidentate ligands like BINAP enforce a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and minimizing off-target β-hydride elimination.
-
Base: Cs₂CO₃ is utilized as a mild base. While NaOtBu is faster, it can act as a nucleophile and displace the 4-bromo group to form an ether byproduct.
Figure 2: Standardized workflow for Palladium-catalyzed Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: In an inert atmosphere (glovebox or standard Schlenk technique), combine 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.06 equiv), and Cs₂CO₃ (2.0 equiv) in a reaction vial.
-
Solvent: Add anhydrous, deoxygenated Toluene (0.2 M concentration relative to the quinoline).
-
Reaction: Seal the vial and heat to 100 °C for 12-16 hours.
-
Self-Validation: Check TLC (Hexane/EtOAc 7:3). The disappearance of the highly UV-active bromoquinoline spot indicates completion.
-
Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with copious amounts of EtOAc.
-
Purification: Concentrate the filtrate and purify via column chromatography.
Table 2: Optimization Matrix for Buchwald-Hartwig Amination of 4-Bromoquinolines
| Amine Type | Preferred Catalyst/Ligand | Preferred Base | Solvent | Expected Yield |
| Primary Alkyl | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 75 - 85% |
| Secondary Cyclic (e.g., Morpholine) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 85 - 95% |
| Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 80 - 90% |
References
Scalable synthesis routes for 5-(trifluoromethoxy)quinoline intermediates
Application Note: Scalable Synthesis Routes for 5-(Trifluoromethoxy)quinoline Intermediates
Contextual Significance in Drug Development
The incorporation of the trifluoromethoxy (–OCF₃) group into heterocyclic scaffolds is a transformative strategy in modern medicinal chemistry. Often referred to as a "super-halogen," the –OCF₃ moiety significantly enhances metabolic stability, increases lipophilicity (modulating logP), and improves membrane permeability without drastically altering the steric bulk of the molecule[1]. In the context of quinoline derivatives—which are foundational to anti-malarial, anti-viral, and anti-cancer therapeutics[2],[3]—the 5-(trifluoromethoxy)quinoline intermediate is a highly sought-after building block. For instance, substituted quinolines are actively investigated as Enhancer of Zeste Homologue 2 (EZH2) inhibitors[4] and cardioprotective agents[5].
However, the scalable synthesis of 5-substituted –OCF₃ quinolines presents unique chemical challenges. Direct electrophilic or nucleophilic trifluoromethoxylation of the quinoline ring is notoriously difficult due to the instability of the trifluoromethoxide anion and the electron-deficient nature of the pyridine-fused ring. Consequently, synthetic chemists must choose between de novo cyclization using pre-functionalized anilines or late-stage functionalization via advanced intermediates.
Retrosynthetic Strategies and Route Selection
When designing a scalable route for 5-(trifluoromethoxy)quinoline, two primary pathways emerge:
-
De Novo Cyclization (The Skraup/Conrad-Limpach Approach): This classical approach builds the quinoline core around a commercially available 3-(trifluoromethoxy)aniline[2]. While highly scalable and cost-effective, cyclization of meta-substituted anilines inherently yields a mixture of 5- and 7-substituted regioisomers, necessitating rigorous downstream separation.
-
Late-Stage O-Trifluoromethylation (The Xanthate Approach): A modern, highly regioselective route starting from 5-hydroxyquinoline. By converting the phenol to a xanthate intermediate, oxidative desulfurization-fluorination yields the –OCF₃ group under mild conditions[6].
Diagram 1: Retrosynthetic pathways for 5-(trifluoromethoxy)quinoline synthesis.
Quantitative Comparison of Synthetic Routes
To assist process chemists in route selection, the following table summarizes the key performance metrics of both pathways.
| Metric | Pathway A: Modified Skraup Cyclization | Pathway B: Xanthate-Mediated O-Trifluoromethylation |
| Starting Material | 3-(Trifluoromethoxy)aniline | 5-Hydroxyquinoline |
| Overall Yield | 35–45% (after isomer separation) | 60–75% (over two steps) |
| Regioselectivity | Poor (~1:1 mixture of 5- and 7-isomers) | Excellent (100% specific to the 5-position) |
| Scalability | High (Multi-kilogram scale) | Moderate to High (Requires specialized fluorinating agents) |
| Cost per Gram | Low | Medium |
| Key Safety Concern | Highly exothermic cyclization | Handling of XtalFluor-E and HF byproducts |
Experimental Methodologies & Causality
Protocol A: Modified Skraup Synthesis (De Novo Route)
The Skraup synthesis involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent[2].
Causality & Experimental Design:
-
Glycerol Dehydration: Sulfuric acid dehydrates glycerol in situ to form acrolein, the actual reactive electrophile.
-
Oxidant Selection: Nitrobenzene is selected as a mild oxidant to convert the intermediate dihydroquinoline into the fully aromatic quinoline. It is preferred over arsenic acid due to severe toxicity concerns on a large scale.
-
Thermal Control: The reaction is notoriously exothermic. Boric acid is added to moderate the reaction rate, preventing thermal runaway.
Step-by-Step Procedure:
-
Preparation: In a 2 L jacketed reactor, charge 3-(trifluoromethoxy)aniline (1.0 equiv, 100 g), glycerol (3.0 equiv, 155 g), and boric acid (0.5 equiv, 17.4 g).
-
Addition: Slowly add concentrated sulfuric acid (3.5 equiv, 105 mL) dropwise over 1 hour, maintaining the internal temperature below 60 °C.
-
Oxidation: Add nitrobenzene (0.6 equiv, 41.6 g).
-
Heating: Gradually heat the mixture to 135–140 °C and stir for 6 hours. Monitor the consumption of the aniline via HPLC.
-
Workup: Cool the mixture to 10 °C and carefully neutralize with 50% aqueous NaOH until pH 9 is reached.
-
Isolation: Subject the crude mixture to steam distillation to remove unreacted nitrobenzene, followed by extraction with ethyl acetate.
-
Isomer Separation: The resulting organic phase contains a mixture of 5-(trifluoromethoxy)quinoline and 7-(trifluoromethoxy)quinoline. Separate the isomers using fractional distillation under reduced pressure or by forming the hydrochloride salts and performing fractional crystallization from ethanol.
Protocol B: Xanthate-Enabled Late-Stage O-Trifluoromethylation
Direct trifluoromethoxylation of phenols is challenging. A highly reproducible alternative involves converting the phenol into a xanthate, followed by oxidative desulfurization-fluorination[6].
Causality & Experimental Design:
-
Xanthate as a Proxy: The xanthate group (S-methyl carbonodithioate) acts as a stable, easily purifiable precursor that readily undergoes oxidative cleavage to generate a transient oxocarbenium-like species, which is subsequently trapped by fluoride.
-
Fluorinating Agent: XtalFluor-E is utilized instead of DAST. It is a crystalline, bench-stable reagent that does not generate explosive byproducts, making it vastly superior for scale-up.
-
The Role of Water: A critical discovery in this protocol is the addition of exactly 1.0 equivalent of water. Moisture facilitates the reaction by hydrolyzing intermediate species, preventing the accumulation of difluorochloromethyl ether (ArOCF₂Cl) side products, and ensuring the catalytic cycle proceeds to the fully fluorinated –OCF₃ product[7],[6].
Diagram 2: Workflow for the late-stage xanthate-enabled O-trifluoromethylation.
Step-by-Step Procedure: Part 1: Xanthalation
-
Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C. Slowly add a solution of 5-hydroxyquinoline (1.0 equiv) in THF. Stir for 30 minutes.
-
Thioacylation: Add carbon disulfide (CS₂, 5.0 equiv) dropwise. The solution will turn deep yellow/orange. Stir for 1 hour at room temperature.
-
Alkylation: Cool back to 0 °C and add methyl iodide (MeI, 1.2 equiv). Stir for 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate. Recrystallize the crude O-(quinolin-5-yl) S-methyl carbonodithioate from hexanes/ethyl acetate.
Part 2: Oxidative Fluorination
-
Activation: In a PTFE or Nalgene vessel (avoid glass due to HF generation), dissolve the xanthate (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent Addition: Add trichloroisocyanuric acid (TCCA, 1.5 equiv) and XtalFluor-E (1.5 equiv).
-
Water Addition (Critical Step): Add exactly 1.0 equivalent of deionized water. This addition is the linchpin for scalability, driving the conversion of the transient difluorochloromethyl ether into the desired trifluoromethyl ether[6].
-
Reaction: Stir the mixture at room temperature for 6–8 hours. Monitor by ¹⁹F NMR (look for the distinct –OCF₃ singlet around -58 ppm).
-
Quench and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Purify the crude product via silica gel chromatography (eluting with hexanes/ethyl acetate) to yield pure 5-(trifluoromethoxy)quinoline.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized 5-(trifluoromethoxy)quinoline, the following self-validating analytical checks must be performed:
-
¹⁹F NMR Spectroscopy: A sharp singlet in the range of -57.0 to -58.5 ppm (in CDCl₃) confirms the presence of the –OCF₃ group[7]. The absence of peaks around -40 ppm confirms no difluorochloromethyl ether byproduct remains.
-
¹H NMR Spectroscopy: The quinoline aromatic protons should integrate to 6 protons. The specific splitting pattern of the C6, C7, and C8 protons will confirm the 5-position substitution, distinguishing it from the 7-isomer (which exhibits a different ABX spin system).
-
LC-MS: Expected mass [M+H]⁺ = 214.05.
Conclusion
The synthesis of 5-(trifluoromethoxy)quinoline requires a strategic balance between scalability and regiocontrol. While the classical Skraup synthesis offers an inexpensive route suitable for early-stage bulk manufacturing, it is burdened by downstream isomer separation. Conversely, the xanthate-mediated O-trifluoromethylation provides an elegant, highly regioselective late-stage functionalization pathway. By incorporating precise stoichiometric water additions, this modern protocol overcomes historical scalability barriers, providing medicinal chemists with reliable access to this critical fluorinated building block.
References
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. URL: [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH. URL: [Link]
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. MDPI. URL: [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products - ACS Publications. URL: [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH. URL: [Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org. URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Bromo-5-(trifluoromethoxy)quinoline Cross-Coupling
Status: Operational Ticket ID: #OCF3-QUIN-4POS Subject: Overcoming the "Peri-Effect" and Steric Blockade in 4,5-Disubstituted Quinolines Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Peri-Steric" Challenge
You are likely experiencing low yields (10–40%) or stalled conversion. The root cause is not the reactivity of the C-Br bond itself, but the steric and electronic environment created by the 5-trifluoromethoxy (-OCF
-
The Peri-Effect: The 4- and 5-positions in quinoline are spatially proximate (peri-positions). The -OCF
group is significantly bulkier than a methoxy or fluoro group. It adopts a conformation often orthogonal to the aromatic ring to minimize dipole repulsion, creating a "roof" that physically blocks the palladium catalyst from accessing the C4-Br site. -
Catalyst Poisoning: The quinoline nitrogen (N1) is a competitive ligand. In unhindered systems, this is manageable. In hindered systems, the catalyst struggles to bind to the C-Br bond and instead rests non-productively on the nitrogen.
-
The Solution: You must use Pre-formed Pd(0) Precatalysts with Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Standard Pd(PPh
) or Pd(dppf)Cl are insufficient for this specific scaffold.
Catalyst & Ligand Selection Engine[1][2]
Do not use generic catalysts. The success of this reaction hinges on the ligand's ability to facilitate Oxidative Addition (OA) despite the steric wall.
Recommended Catalytic Systems
| Feature | Primary Recommendation | Alternative (High Sterics) | Why? |
| Precatalyst | XPhos Pd G3 (or G4) | RuPhos Pd G3 | G3/G4 precatalysts generate the active L-Pd(0) species immediately upon activation, preventing catalyst aggregation. |
| Ligand Class | Dialkylbiaryl Phosphine | Dialkylbiaryl Phosphine | These ligands are bulky (preventing N-poisoning) and electron-rich (accelerating OA into the hindered C-Br bond). |
| Application | Suzuki-Miyaura (Aryl/Alkyl) | Buchwald-Hartwig (Amines) | XPhos is the universal standard for hindered arylation. RuPhos is superior for C-N coupling. |
Decision Logic (Workflow)
Caption: Ligand selection logic based on the specific coupling partner for 4-bromo-5-(trifluoromethoxy)quinoline.
Optimized Experimental Protocols
These protocols are designed to minimize protodebromination (a common side reaction where the Br is replaced by H) and maximize active catalyst life.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Aryl or Heteroaryl coupling partners.
-
Reaction Vessel: 8 mL or 20 mL vial with a crimp cap (Teflon/silicone septa). Strict exclusion of air is required.
-
Reagents:
-
Substrate: 1.0 equiv (4-Bromo-5-(trifluoromethoxy)quinoline)
-
Boronic Acid/Ester: 1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%)
-
Base: K
PO (3.0 equiv) [Finely ground, anhydrous] -
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]
-
-
Procedure:
-
Add solid substrate, boronic acid, base, and catalyst to the vial.
-
Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvents via syringe.[2]
-
Heat to 80–100 °C for 2–16 hours.
-
Note: If conversion stalls at 50%, add a second portion of catalyst (1 mol%) and boronic acid (0.5 equiv).
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Target: Primary or Secondary Amines.
-
Reaction Vessel: Schlenk tube or sealed microwave vial.
-
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G3 (2.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) [Must be stored in glovebox or fresh]
-
Solvent: Toluene or THF [Anhydrous, Degassed]
-
-
Procedure:
Troubleshooting Guide & FAQs
This section addresses specific failure modes observed with 5-substituted quinolines.
Diagnostic Workflow
Caption: Diagnostic logic for identifying reaction failure modes.
Frequently Asked Questions
Q1: I see significant amounts of 5-(trifluoromethoxy)quinoline (the de-brominated byproduct). Why?
-
A: This is "Protodebromination." It occurs when the Pd(II) intermediate cannot find the transmetalation partner (boronic acid) due to sterics, and instead undergoes beta-hydride elimination from the solvent or abstracts a proton.
-
The Fix:
-
Switch solvent to Toluene (non-protic) instead of alcohols.
-
Ensure the system is strictly anhydrous (if using Buchwald conditions).
-
Increase the concentration of the coupling partner to outcompete the side reaction.
-
Q2: My reaction turns black immediately and stops working.
-
A: "Pd-Black" formation indicates the ligand has dissociated, and the palladium has aggregated into inactive metal particles. This happens because the bulky -OCF
group makes ligation difficult. -
The Fix: Use XPhos Pd G3 . The G3 scaffold is designed to keep the ligand attached until the exact moment of entry into the catalytic cycle. Do not use Pd(OAc)
+ Ligand, as the ligand binding step is too slow in this steric environment.
Q3: Can I use K
-
A: You can, but K
PO is generally superior for hindered substrates in dioxane/water. The phosphate anion plays a crucial role in the transmetalation step (the "oxo-palladium" pathway) which is often the rate-determining step for hindered couplings.
Q4: Is the -OCF
-
A: Yes. Unlike -OCH
, which can sometimes be cleaved by Lewis acids, the C-O bond in -OCF is extremely strong due to the electron-withdrawing fluorines. It will survive standard cross-coupling temperatures (up to 120 °C).
References & Grounding
-
Buchwald Precatalysts (G3/G4):
-
Title: "Palladium-catalyzed cross-coupling reactions with superior precatalysts."[4]
-
Context: Explains why G3/G4 catalysts are required for hindered substrates where standard oxidative addition is slow.
-
Source:
-
-
Ligand Effects (XPhos/RuPhos):
-
Title: "Universal catalysts for the phosphorylation and amination of aryl halides."
-
Context: Establishes XPhos as the ligand of choice for sterically hindered aryl chlorides/bromides.
-
Source:
-
-
Steric Parameters of OCF3:
-
Title: "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Applications."
-
Context: Details the orthogonal conformation of OCF3 and its steric bulk compared to OMe.
-
Source:
-
-
Quinoline Cross-Coupling:
-
Title: "Practical Guide to Suzuki-Miyaura Coupling of Hindered N-Heterocycles."
-
Context: General methodology for overcoming N-coordination poisoning in quinolines.
-
Source:
-
Sources
Technical Support Center: Advanced Strategies for 4,5-Disubstituted Quinoline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-disubstituted quinolines. The unique steric strain imposed by substituents at the C4 and C5 positions presents a significant synthetic challenge, often leading to low yields, failed reactions, and difficult purifications. This guide is designed to provide practical, in-depth solutions to overcome these hurdles, grounded in established chemical principles and cutting-edge methodologies.
Frequently Asked Questions (FAQs)
Q1: Why are 4,5-disubstituted quinolines so difficult to synthesize compared to other substitution patterns?
A1: The primary difficulty arises from severe peri-strain, a type of steric hindrance that occurs between substituents at the C4 and C5 positions. These positions are forced into close proximity by the rigid, planar structure of the quinoline core. This strain can hinder the final aromatization step, disfavor the necessary transition states for cyclization, and block catalyst-substrate binding in cross-coupling reactions.
Q2: My standard Friedländer annulation is failing for a 4,5-disubstituted target. What is the most likely reason?
A2: The classical Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound, often fails for these targets due to steric hindrance in the final cyclization and dehydration step.[1][2] The bulky groups at the prospective C4 and C5 positions can prevent the molecule from adopting the planar conformation required for aromatization. Harsh conditions (strong acids/bases, high heat) typically used to force this reaction can lead to decomposition and tar formation instead.[1]
Q3: What general strategies should I consider when a traditional method fails due to steric hindrance?
A3: When facing severe steric hindrance, a shift in strategy is often more effective than incremental optimization. Key approaches include:
-
Modern Catalytic Systems: Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, or copper, can operate under milder conditions and offer alternative mechanistic pathways that are less sensitive to steric bulk.[3][4]
-
C-H Functionalization: Instead of building the quinoline core with the substituents already in place, consider creating a quinoline with a handle (like a halide) at the C4 or C5 position and introducing the sterically demanding group later via a cross-coupling reaction.[5][6]
-
Alternative Cyclization Strategies: Explore methods that do not rely on a final, sterically-demanding condensation, such as radical-initiated cyclizations or transition-metal-mediated annulations.[7]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with probable causes and actionable solutions.
Problem 1: Low to No Yield in Friedländer-Type Condensation
-
Observation: TLC analysis shows only starting materials (2-aminoaryl ketone and α-methylene carbonyl) or a complex mixture of byproducts with no desired product spot.
-
Probable Cause: The steric clash between the C4 and C5 precursors is preventing the intramolecular cyclization and/or subsequent dehydration. The high energy barrier for this step is not being overcome by the thermal conditions, leading to decomposition or side reactions like self-condensation of the ketone.[2]
-
Suggested Solutions:
-
Switch to a Milder, Modern Catalyst: Instead of traditional Brønsted acids or bases, employ a Lewis acid or specialized catalyst known to be effective for hindered substrates.[1][8] Microwave irradiation can sometimes provide the required energy more efficiently and in a shorter time, minimizing degradation.[1]
-
Employ a Pre-Cyclization Strategy (Directed Metalation): A powerful, albeit more complex, approach is to form one of the key bonds under highly controlled conditions. For example, a directed ortho-metalation can be used to generate a key intermediate that subsequently cyclizes under milder conditions than a traditional Pfitzinger or Friedländer reaction.[9]
-
| Catalyst System | Typical Conditions | Rationale for Hindered Substrates |
| Iodine (I₂) / Solvent-Free | 10-20 mol%, 80-120 °C, neat | Milder Lewis acid character promotes reaction without the harshness of strong Brønsted acids.[2][10] |
| Y(OTf)₃ / Acetonitrile | 5-10 mol%, Room Temp to 60 °C | Yttrium triflate is a highly active Lewis acid that can catalyze the condensation under significantly milder temperatures.[11] |
| Ionic Liquids (e.g., [bmim]HSO₄) | Catalytic or as solvent | Can act as both a catalyst and a solvent, promoting the reaction through stabilization of intermediates and often requiring lower temperatures.[8][12] |
Problem 2: Failed Suzuki or Buchwald-Hartwig Coupling at C4 or C5 Position
-
Observation: You have a 4-halo-5-substituted (or 5-halo-4-substituted) quinoline, but attempts to couple a bulky aryl or alkyl group result in low yield, significant dehalogenation, or recovery of starting material.
-
Probable Cause: The steric bulk around the reaction center is preventing efficient oxidative addition of the palladium catalyst to the C-X bond. Furthermore, the subsequent reductive elimination step to form the C-C or C-N bond is also sterically hindered.
-
Suggested Solutions:
-
Optimize the Ligand: This is the most critical parameter. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective. Switch to specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly active, low-coordinate L₁Pd(0) species that are essential for activating hindered substrates.[13][14][15]
-
Change the Precatalyst: Modern palladium precatalysts (e.g., G3 or G4-palladacycles) are designed for stability and to reliably generate the active catalytic species in situ, which can be more effective for challenging reactions than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[15]
-
Use a More Reactive Coupling Partner: If coupling an arylboronic acid, ensure it is high purity. Consider switching to a more reactive organoboron species like a MIDA boronate or a trifluoroborate salt, which can sometimes accelerate the transmetalation step.
-
| Ligand Type | Example | Key Feature & Rationale |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Large cone angles and steric bulk facilitate reductive elimination and stabilize the active monoligated Pd(0) species.[14] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active palladium complexes, often effective when phosphines fail.[13] |
| Dialkylphosphines | tBu₃P | Highly electron-donating and sterically demanding, promoting oxidative addition at hindered centers. |
Diagram: Troubleshooting Workflow for Low Yields
This decision tree illustrates a logical progression for troubleshooting failed reactions in 4,5-disubstituted quinoline synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Detailed Experimental Protocol: Palladium-Catalyzed Suzuki Coupling for a Sterically Hindered 4-Aryl-5-Substituted Quinoline
This protocol provides a robust starting point for coupling an arylboronic acid to a sterically hindered 4-chloro-5-substituted quinoline.
Materials:
-
4-chloro-5-substituted quinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
SPhos Precatalyst (G3) (2 mol%)
-
K₃PO₄ (anhydrous powder, 3.0 eq)
-
1,4-Dioxane / H₂O (10:1 v/v), degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloro-5-substituted quinoline (e.g., 0.5 mmol, 1.0 eq), arylboronic acid (0.75 mmol, 1.5 eq), K₃PO₄ (1.5 mmol, 3.0 eq), and SPhos Precatalyst (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (e.g., 5 mL for a 0.5 mmol scale) via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 4,5-disubstituted quinoline.
Diagram: Catalytic Cycle for Hindered Suzuki Coupling
This diagram illustrates the key role of a bulky ligand (L) in facilitating the challenging steps of a Suzuki coupling on a sterically hindered quinoline substrate.
Caption: Key steps in a Suzuki coupling for hindered substrates.
References
-
Antonchick, A. P., & Wu, L. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 5(9), 5485-5497. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Selective C H functionalization of quinolines. Available at: [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017. Available at: [Link]
-
NSF Public Access. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature, 582(7810), 61-66. Available at: [Link]
-
PMC. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(12), 3128. Available at: [Link]
-
MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 14(2), 118. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 350. Available at: [Link]
-
ResearchGate. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Angewandte Chemie International Edition, 59(14), 5709-5714. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic methods of quinolines. Available at: [Link]
-
Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1142-1150. Available at: [Link]
-
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21. Available at: [Link]
-
PubMed. (2015). Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles. Organic & Biomolecular Chemistry, 13(12), 3613-3617. Available at: [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]
-
PMC. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(41), 19074-19085. Available at: [Link]
-
PubMed. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. Angewandte Chemie International Edition, 59(14), 5709-5714. Available at: [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16211-16263. Available at: [Link]
-
PMC. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17297-17316. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Purification methods for 4-Bromo-5-(trifluoromethoxy)quinoline reaction mixtures
Technical Support Center: 4-Bromo-5-(trifluoromethoxy)quinoline Purification
Case ID: #BQ-OCF3-PUR-001 Subject: Troubleshooting Workup & Purification of 4-Bromo-5-(trifluoromethoxy)quinoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Overview
Welcome to the technical support hub for halogenated quinoline derivatives. You are likely synthesizing 4-Bromo-5-(trifluoromethoxy)quinoline via the bromination of 4-hydroxy-5-(trifluoromethoxy)quinoline using phosphorus oxybromide (
This reaction mixture is notorious for three specific challenges:
-
Viscous Tars: Phosphorus byproducts form "gummy" complexes that trap the product.
-
Tailing on Silica: The basic quinoline nitrogen interacts strongly with acidic silanols, causing poor resolution.
-
Hydrolysis Risk: The 4-bromo substituent is sensitive to acidic hydrolysis during prolonged workup, reverting to the starting hydroxy material.
Part 1: The "Triage" Phase (Quenching & Workup)[1]
User Question: "My reaction mixture has turned into a black, viscous tar. Adding water caused a violent exotherm and the solids won't dissolve. How do I recover my product?"
Technical Diagnosis:
The "tar" consists of polyphosphoric acid byproducts and inorganic salts encapsulating your product. The exotherm is caused by the hydrolysis of excess
Protocol 1.0: Controlled Quench & Free Base Liberation
-
Temperature Control: Cool the reaction vessel to 0–5°C.
-
Quench: Slowly pour the reaction mixture into a slurry of crushed ice and water (approx. 5x reaction volume). Do not add water to the acid; add the mixture to the ice.
-
Why: This dissipates the heat of hydrolysis preventing bromide displacement or degradation.
-
-
The Critical pH Adjustment:
-
The mixture will be highly acidic (pH < 1). The quinoline is currently a salt (pyridinium form) and is water-soluble.[1]
-
Slowly add 50% NaOH or saturated
while stirring until the pH reaches 10–11 . -
Checkpoint: You must exceed the pKa of the quinoline nitrogen (approx pKa ~4-5, lowered by the
group).[1] If the pH is neutral (7), you may still lose product to the aqueous phase.
-
-
Extraction:
-
Use Dichloromethane (DCM) for the first extraction (it solubilizes the lipophilic
analog better than EtOAc).[1] -
Tip: If an emulsion forms (common with phosphorus salts), filter the biphasic mixture through a pad of Celite before separating layers.
-
Visualization: Workup Logic Flow
Caption: Logical flow for liberating the quinoline free base from phosphorus byproducts.
Part 2: Purification (Chromatography & Crystallization)[1][2]
User Question: "I see the product on TLC, but it streaks/tails badly. On the column, it elutes over 20 fractions and is contaminated. How do I fix this?"
Technical Diagnosis: The quinoline nitrogen is interacting with the acidic silanols on the silica gel. The 5-trifluoromethoxy group is electron-withdrawing, reducing the basicity slightly, but not enough to prevent interaction.[1] You must "mask" the silica.
Protocol 2.1: TEA-Buffered Flash Chromatography
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Modifier: Triethylamine (TEA) .[1]
-
Method:
-
Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading the sample. This neutralizes the active acidic sites on the silica.[2]
-
Eluent System:
-
Loading: Load the crude as a solid deposit (dissolve in DCM, add silica, rotovap to dryness) to prevent band broadening.
-
User Question: "I need to scale this up to 50g. Columns are too expensive. Can I crystallize it?"
Technical Diagnosis:
The 4-bromo-5-(trifluoromethoxy)quinoline molecule is highly lipophilic due to the bromine and
Protocol 2.2: Recrystallization Strategy
| Solvent System | Suitability | Procedure |
| Heptane / EtOAc | High | Dissolve in min.[1][2] hot EtOAc (60°C). Add hot Heptane dropwise until cloudy. Cool slowly to 4°C. |
| Ethanol / Water | Medium | Dissolve in hot Ethanol.[1] Add water until turbidity persists. Good for removing inorganic salts. |
| Acetonitrile | High | Often dissolves impurities at RT but crystallizes product at -20°C. |
Part 3: Advanced Impurity Removal
User Question: "I have a persistent impurity at 5-10% that runs very close to my product. It looks like the starting material."
Technical Diagnosis: This is likely 4-hydroxy-5-(trifluoromethoxy)quinoline (unreacted starting material) or the hydrolysis product formed during workup.[1] It is significantly more polar than the bromo-product but can "drag" along if the column is overloaded.
Protocol 3.0: The "Acid Wash" Polish Since the hydroxy-quinoline has a phenolic character (tautomerizes to quinolone), its solubility profile differs from the bromo-product.[1]
-
Dissolve the semi-pure solid in Diethyl Ether (Et2O).
-
Wash with 0.5 M NaOH (cold).
-
Wash organic layer with Brine, Dry (
), and Concentrate.[1][4]
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General workup principles for basic heterocycles).
-
BenchChem. (2025).[2][3][5] Purification challenges for bromoquinoline compounds. Retrieved from [1]
-
Teledyne ISCO. (2024). HILIC and Silica Purification Strategies for Alkaloids and Nitrogen Heterocycles. Teledyne Labs. Retrieved from [1]
-
ChemicalBook. (2024). Synthesis and process data for 4-Bromoquinoline derivatives. Retrieved from [1]
-
Organic Syntheses. Coll. Vol. 3, p. 272 (1955); Vol. 23, p. 30 (1943).[1] (Classic protocols for quinoline halogenation and phosphorus halide workups). Retrieved from [1]
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for 4-Bromo-5-(trifluoromethoxy)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocycles. Coupling 4-Bromo-5-(trifluoromethoxy)quinoline presents a unique intersection of steric and electronic challenges.
To successfully functionalize this scaffold, we must move beyond standard "go-to" catalysts like
Substrate Profiling & Mechanistic Challenges
Before troubleshooting, it is critical to understand the causality behind experimental failures with this specific molecule:
-
Severe Peri-Steric Hindrance: The 5-(trifluoromethoxy) group (
) is located at the peri position relative to the 4-bromo electrophilic site. This creates a rigid, massive spatial clash that physically blocks the palladium center, severely impeding both the oxidative addition of into the C-Br bond and the subsequent transmetalation step. -
Catalyst Poisoning (N-Coordination): The basic quinoline nitrogen can coordinate to the palladium center, forming off-cycle, inactive
complexes[1]. -
Electronic Imbalance: The
group is strongly electron-withdrawing. While this increases the electrophilicity of the C4 position (theoretically aiding oxidative addition), it dramatically slows down reductive elimination , trapping the catalyst in a stable state that is prone to side reactions like protodehalogenation.
Frequently Asked Questions (FAQs)
Q: Why is my Suzuki-Miyaura coupling stalling at 20-30% conversion when using
Q: I switched to a more active catalyst, but now my main product is 4-H-5-(trifluoromethoxy)quinoline (protodehalogenation). What is happening?
A: Protodehalogenation indicates that oxidative addition was successful, but transmetalation or reductive elimination is too slow. The trapped
Q: Which catalyst system is recommended for the Buchwald-Hartwig amination of this substrate? A: For coupling primary amines or unhindered secondary amines, RuPhos Pd G3 is optimal. It provides the necessary bulk to prevent bis-ligation and catalyst poisoning while facilitating C-N bond formation[3]. If you are coupling highly hindered secondary amines, step up to BrettPhos Pd G3 .
Troubleshooting Logic
Use the following decision tree to diagnose and resolve stalled reactions based on your LC-MS or NMR analysis.
Decision tree for diagnosing and resolving low yields in hindered quinoline cross-couplings.
Catalyst Selection Data
To eliminate guesswork, refer to the quantitative comparison of catalyst systems below. Data is synthesized from standard steric parameters (Buried Volume,
| Catalyst System | Steric Bulk ( | Off-Cycle Poisoning Risk | Est. Yield (Peri-Hindered) | Primary Recommendation |
| ~30% (Low) | High | < 20% | Not recommended. | |
| ~33% (Moderate) | Medium | 30 - 50% | Unhindered Suzuki couplings. | |
| RuPhos Pd G3 | ~42% (High) | Low | > 85% | Buchwald-Hartwig Amination |
| XPhos Pd G3 | ~45% (Very High) | Low | > 90% | Suzuki-Miyaura Coupling |
Self-Validating Experimental Protocols
A protocol is only as good as its ability to be verified. The following methodologies incorporate an internal standard (1,3,5-trimethoxybenzene) to ensure you can accurately track mass balance and differentiate between a stalled reaction and substrate decomposition.
Workflow for self-validating cross-coupling protocols using internal standards.
Protocol A: Suzuki-Miyaura Coupling (Using XPhos Pd G3)
Causality Note: XPhos Pd G3 is chosen because it rapidly generates the active
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv, 0.5 mmol) and the desired boronic acid (1.5 equiv, 0.75 mmol).
-
Catalyst & Base: Add XPhos Pd G3 precatalyst (2–5 mol%) and anhydrous
(2.0 equiv, 1.0 mmol). -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv, 0.25 mmol) as an internal standard for quantitative NMR tracking.
-
Solvent: Add degassed THF/
(4:1 v/v, 0.2 M). The presence of water is critical for the rapid activation of the boronic acid via boronate formation. -
Reaction: Seal the vial and stir at 40 °C to 80 °C. Monitor via LC-MS or
-NMR by taking 50 L aliquots, filtering through a short Celite pad, and eluting with EtOAc.
Protocol B: Buchwald-Hartwig Amination (Using RuPhos Pd G3)
Causality Note: RuPhos is specifically designed to facilitate the coupling of challenging amines to electron-deficient heterocycles while preventing the
-
Preparation: Charge a vial with 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv, 0.5 mmol) and the amine nucleophile (1.2 equiv, 0.6 mmol).
-
Catalyst & Base: Add RuPhos Pd G3 (5 mol%) and
(1.5 equiv, 0.75 mmol). Note: If the amine is highly sterically hindered, substitute with and RuPhos with BrettPhos. -
Internal Standard: Add 1,3,5-trimethoxybenzene (0.5 equiv, 0.25 mmol).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane or Toluene (0.2 M).
-
Reaction: Seal and heat at 80–100 °C for 4–12 hours. Track the disappearance of the starting material relative to the internal standard to ensure mass balance is maintained.
References
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Kliachyna, M., et al. (2017). "Broad spectrum reactivators of OPNA-inhibition of human cholinesterases." World Intellectual Property Organization, WO 2017/021319 A1.
Sources
Technical Support Center: Optimizing Reaction Temperatures for Thermally Sensitive OCF₃ Quinolines
Welcome to the Advanced Synthesis Support Center. The incorporation of the trifluoromethoxy (OCF₃) group into quinoline scaffolds is a highly sought-after transformation in drug development due to its ability to dramatically improve lipophilicity and metabolic stability[1]. However, researchers frequently encounter critical failures related to thermal degradation.
This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you navigate the extreme temperature dichotomy of OCF₃-quinoline synthesis: the cryogenic requirements of late-stage trifluoromethoxylation versus the extreme heat required for de novo cyclization.
Core Synthetic Workflows
The approach you choose dictates your thermal parameters. De novo synthesis requires extreme heat to build the quinoline core around a stable OCF₃-arene, whereas late-stage functionalization requires strict cold-chain management to prevent the OCF₃ reagent from decomposing before it can couple.
Workflow for OCF3-Quinoline synthesis comparing De Novo and Late-Stage approaches.
Late-Stage Trifluoromethoxylation: The Cryogenic Dilemma
FAQ: Why does my late-stage trifluoromethoxylation fail at elevated temperatures?
A: The fundamental issue is the thermodynamic instability of the free trifluoromethoxide anion (OCF₃⁻). Above room temperature, OCF₃⁻ undergoes a reversible decomposition into difluorophosgene gas (COF₂) and a fluoride anion (F⁻)[2][3]. When using reagents like trifluoromethyl triflate (TFMT) or AgOCF₃, heating the reaction shifts the equilibrium toward decomposition, completely depleting your OCF₃ source[3][4].
FAQ: Can I chemically stabilize the OCF₃ anion to run reactions warmer?
A: Yes. Because the decomposition is an equilibrium process (OCF₃⁻ ⇌ COF₂ + F⁻), you can exploit Le Chatelier's principle. By adding an excess of a soluble fluoride source, such as Rubidium Fluoride (RbF), you suppress the forward decomposition pathway[3]. This allows certain photoredox-catalyzed reactions to operate efficiently at slightly elevated temperatures (e.g., 45 °C) to sustain nitrogen radical generation without losing the OCF₃ source[3].
Thermodynamic pathways of the OCF3 anion and stabilization strategies.
Quantitative Data: Temperature Optimization for Late-Stage OCF₃ Transfer
| Methodology | Reagent System | Optimal Temp Range | Active OCF₃ Species | Primary Thermal Failure Mode |
| Ag-Mediated Cross-Coupling | AgOCF₃ / Aryl Stannanes | -30 °C | Anion (OCF₃⁻) | Rapid decomposition to COF₂ gas[2]. |
| Photoredox Catalysis | N-OCF₃ / Ru(bpy)₃ | 20 °C – 45 °C | Radical (•OCF₃) | Reagent degradation; requires RbF additive[3]. |
| TFMT Dual Activation | TFMT / Quinoline N-oxide | 0 °C – 25 °C | Anion (OCF₃⁻) | Loss of volatile OCF₃ source; <5% yield if heated[4]. |
Protocol 1: Silver-Mediated Trifluoromethoxylation of Quinoline Stannanes[2]
Causality Focus: Strict thermal control prevents β-fluoride elimination from the transition metal complex.
-
Preparation: In an oven-dried flask under argon, dissolve 6-(tributylstannyl)quinoline (1.0 eq) and AgPF₆ (2.0 eq) in a rigorously anhydrous THF/acetone mixture.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -30 °C.
-
Causality: The transient AgOCF₃ intermediate is highly labile. Temperatures above -20 °C will trigger immediate decomposition.
-
-
Reagent Addition: Slowly add the trifluoromethoxide source (e.g., TASF/CF₃OCF₃) dropwise, followed by F-TEDA-PF₆ (Selectfluor) as the oxidant.
-
Incubation: Maintain the reaction at -30 °C for 12 hours. Do not allow the cold bath to expire.
-
Self-Validating Checkpoint: Upon quenching with cold saturated aqueous NaHCO₃, observe the mixture. If vigorous bubbling occurred during the 12-hour incubation, your cooling failed, and the bubbles were COF₂ gas escaping. The reaction will yield <5% product.
-
Workup: Extract with cold dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.
De Novo Synthesis: The High-Temperature Gould-Jacobs Pathway
FAQ: How does the OCF₃ group survive 250 °C during Gould-Jacobs cyclization?
A: Context is everything. While the free OCF₃⁻ anion decomposes at room temperature, an OCF₃ group that is already covalently bonded to an aromatic ring (e.g., 4-(trifluoromethoxy)aniline) exhibits immense thermal stability[5][6]. The strong C(aryl)–O bond prevents spontaneous decomposition, allowing the molecule to survive the extreme 240–250 °C heat required to force the intramolecular cyclization of the quinoline core[5][6].
FAQ: I am seeing defluorination and poor yields at 250 °C. What went wrong?
A: If you observe defluorination, your solvent is likely contaminated with trace moisture or nucleophiles. At 250 °C, water acts as a potent nucleophile that can attack the OCF₃ group, leading to hydrolysis and the formation of a phenol. Ensure your high-boiling solvent (diphenyl ether) is strictly anhydrous. Furthermore, slow heating ramps increase the residence time of the intermediate, promoting intermolecular polymerization rather than the desired intramolecular cyclization[5][6].
Protocol 2: High-Temperature Cyclization for 6-(Trifluoromethoxy)quinolin-4-ol[5][6]
Causality Focus: Rapid thermal shock drives intramolecular kinetics over intermolecular degradation.
-
Initial Condensation: In a flask equipped with a mechanical stirrer and a short-path distillation head, combine 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in diphenyl ether (5 volumes).
-
Distillation: Heat the mixture to 120–130 °C for 1 hour.
-
Self-Validating Checkpoint: You must observe ethanol distilling off. Causality: The removal of ethanol drives the equilibrium forward to form the anilidomethylenemalonate intermediate. If no ethanol is collected, the subsequent cyclization will fail.
-
-
Thermal Shock (Cyclization): Do not slowly ramp the heat. Instead, heat a separate vessel of diphenyl ether to 240–250 °C. Rapidly transfer the intermediate mixture into this pre-heated solvent.
-
Causality: Rapid heating provides the activation energy for intramolecular cyclization instantly, outcompeting slower intermolecular side reactions that cause tarring.
-
-
Maturation: Maintain at 240–250 °C for 30–45 minutes[5].
-
Precipitation: Cool the reaction mixture rapidly to below 100 °C and dilute with petroleum ether to precipitate the ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate product[5]. Filter and wash thoroughly.
References
1.5 - Benchchem 2.6 - Benchchem 3.2 - PMC - NIH 4.3 - CCS Chemistry 5. 1 - PMC - NIH 6.4 - RSC Publishing
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Fluorinated Quinoline Intermediates
Welcome to the Technical Support Center for Fluorinated Quinoline Syntheses. The introduction of fluorine into the quinoline scaffold drastically alters its physicochemical properties—specifically its lipophilicity, basicity, and hydrogen-bonding capacity. These changes frequently complicate standard workup procedures, leading to intractable emulsions, poor extraction recoveries, and challenging chromatographic purifications.
As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols to help you overcome these specific bottlenecks.
Part 1: The Causality of Workup Challenges
To successfully isolate fluorinated quinolines, you must first understand how fluorine alters the molecule's fundamental behavior:
-
Basicity and the pKₐ Shift: Unsubstituted quinoline has a conjugate acid pKₐ of ~4.9. Because fluorine is highly electronegative, it pulls electron density away from the quinoline nitrogen via the inductive effect. This significantly lowers the basicity of the nitrogen. For example, heavily fluorinated derivatives like mefloquine possess a quinoline nitrogen pKₐ of roughly 3.5 [1]. During acidic workups, this causes the molecule to partition unpredictably between aqueous and organic phases.
-
Surfactant-like Behavior: At a pH near its altered pKₐ (e.g., pH 3.5–4.5), a fluorinated quinoline exists in a 50/50 equilibrium of neutral (lipophilic) and protonated (hydrophilic) states. This amphiphilic mixture acts as a surfactant, which is the primary cause of severe emulsions during liquid-liquid extraction (LLE).
-
Metal Coordination: The quinoline nitrogen is an excellent ligand for transition metals (Pd, Ir) used in modern cross-coupling or borylation reactions [2]. Fluorination alters the bite angle and electron density, often making the removal of residual metal catalysts highly problematic.
Part 2: Troubleshooting Guides & FAQs
Q1: I am experiencing severe emulsions during the liquid-liquid extraction of a 6-fluoroquinoline intermediate. How can I break it? Cause: As noted above, your aqueous phase pH is likely hovering near the intermediate's pKₐ. The partially protonated intermediate is stabilizing the emulsion. Solution:
-
pH Adjustment: Adjust the aqueous phase pH to at least 2 units above the pKₐ (e.g., pH 7–8) using saturated aqueous NaHCO₃. This ensures the molecule is entirely neutral and partitions cleanly into the organic phase.
-
Salting Out: Add saturated brine (NaCl) to increase the ionic strength of the aqueous layer, forcing the lipophilic fluorinated quinoline into the organic phase.
-
Mechanical Filtration: If the emulsion is stabilized by solid polymeric byproducts, filter the biphasic mixture through a pad of Celite before attempting phase separation.
Decision tree for resolving LLE emulsions in fluorinated quinoline workups.
Q2: My Skraup synthesis of 8-fluoroquinoline yielded a black, tarry residue. Solvent extraction is failing. What is the standard recovery method? Cause: The Skraup reaction involves extreme conditions (glycerol, concentrated sulfuric acid, and an oxidant) which inevitably polymerize reactive intermediates into a thick tar [3]. Fluorinated anilines can exacerbate this due to altered nucleophilicity. Solution: Do not attempt direct solvent extraction. The authoritative method is steam distillation . After making the mixture strongly alkaline to free the quinoline base, steam distillation effectively separates the volatile fluorinated quinoline from the non-volatile polymeric tar [4].
Q3: During silica gel chromatography, my fluorinated quinoline streaks heavily, resulting in poor isolated yields. How do I optimize the mobile phase? Cause: Despite the electron-withdrawing fluorine reducing the nitrogen's basicity, the quinoline nitrogen still strongly interacts with the acidic silanol groups on standard silica gel. Solution: Add 1–2% triethylamine (Et₃N) to your organic mobile phase (e.g., Hexanes/EtOAc) to competitively bind the acidic silanols. Alternatively, switch to basic alumina or use amine-functionalized silica (KP-NH), which completely prevents tailing for basic heterocycles.
Part 3: Quantitative Data Summary
Understanding the physical shifts caused by fluorination is critical for selecting the correct workup solvents.
| Compound | pKₐ (Conjugate Acid) | LogP (approx.) | Primary Workup Challenge | Optimal Extraction Solvent |
| Quinoline (Unsubstituted) | 4.9 | 2.0 | Standard basicity | DCM or EtOAc |
| 6-Fluoroquinoline | ~4.1 | 2.2 | Emulsion at pH 4–5 | EtOAc / Brine wash |
| 2,8-Bis(CF₃)quinoline | < 2.0 | > 3.5 | Highly lipophilic, non-basic | Hexanes or MTBE |
| Mefloquine | 3.5 (quinoline N) | 4.0 | Strong metal coordination | MTBE / Celite filtration |
Part 4: Experimental Protocols
Every protocol below is designed as a self-validating system, meaning it includes built-in visual or analytical cues to confirm the success of each step.
Protocol 1: Optimized Workup & Isolation for the Skraup Synthesis of Fluoroquinolines
Mechanism: This protocol utilizes a pH-triggered phase change and steam volatility to isolate the product, ensuring that non-volatile tars and water-soluble salts are completely excluded [4].
-
Quenching & Alkalinization: Allow the crude Skraup reaction mixture to cool to 50°C. Slowly pour the highly acidic mixture over crushed ice. Carefully add a 50% w/w NaOH aqueous solution dropwise under vigorous stirring.
-
Validation Check: The mixture will transition from a viscous acidic gel to a biphasic dark suspension. Verify the pH is > 10 using universal indicator paper. Failure to reach this pH will result in zero yield during distillation, as the quinoline will remain a water-soluble sulfate salt.
-
-
Steam Distillation: Transfer the alkaline mixture to a steam distillation apparatus. Pass live steam through the mixture.
-
Validation Check: The distillate will initially appear milky (an emulsion of the fluorinated quinoline in water). Distillation is complete when the condensing fluid runs perfectly clear and no longer smells characteristic of quinoline.
-
-
Extraction & Salting Out: Saturate the aqueous distillate with solid NaCl. Extract the aqueous layer with Ethyl Acetate (3 x 200 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated quinoline.
Generalized workup workflow for isolating fluorinated quinolines from Skraup tar.
Protocol 2: Post-Cross-Coupling Metal Scavenging for Fluorinated Quinolines
Mechanism: Fluorinated quinolines synthesized via late-stage functionalization (e.g., Iridium-catalyzed borylation) often retain tightly bound metal ions [2]. This protocol uses a chemical scavenger (Thiol-functionalized silica) that possesses a higher affinity for Pd/Ir than the weakly basic fluorinated quinoline nitrogen.
-
Dilution: Dilute the crude cross-coupling reaction mixture with EtOAc (10 volumes).
-
Aqueous Wash: Wash with deionized water (2x) to remove inorganic salts and water-soluble ligands.
-
Scavenging: Add a metal scavenger (e.g., SiliaMetS Thiol, 3–5 equivalents relative to the initial catalyst loading) directly to the organic phase.
-
Validation Check: Prior to adding the scavenger, the EtOAc solution will likely exhibit a dark yellow or brown tint from residual Ir/Pd.
-
-
Incubation: Stir the suspension at 40°C for 2 hours to allow for complete metal transfer from the quinoline to the silica matrix.
-
Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metal.
-
Validation Check: Successful scavenging is indicated by a completely colorless or pale-yellow filtrate, and a lack of baseline metallic streaking on a TLC plate (Hexanes/EtOAc 3:1, UV 254 nm). Concentrate the filtrate to obtain the metal-free intermediate.
-
References
-
Modulation of Antimalarial Activity at a Putative Bisquinoline Receptor in vivo Using Fluorinated Bisquinolines. LJMU Research Online.[Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. ResearchGate (ACS).[Link]
-
The Skraup Reaction - How to Make a Quinoline. Curly Arrow.[Link]
Technical Support Center: Troubleshooting C4-Reactivity in 5-Substituted Quinolines
Ticket ID: QN-5SUB-C4-REACT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Peri-Effect" & Steric Compression
User Issue: You are observing significantly reduced reaction rates, incomplete conversion, or total failure when attempting to functionalize the C4 position (via SNAr or Pd-catalysis) of a quinoline core that bears a substituent at the C5 position.
Root Cause Analysis: The core issue is the peri-interaction (1,8-interaction in naphthalene numbering, equivalent to 4,5-interaction in quinolines). Unlike ortho-substitution (e.g., C3), a substituent at C5 projects directly into the spatial trajectory required for a nucleophile or metal catalyst to approach C4.
-
Steric Wall: The van der Waals radius of the C5-substituent creates a "steric wall," destabilizing the transition state (TS) for nucleophilic attack (SNAr) or oxidative addition (Pd-catalysis).
-
Electronic Distortion: In severe cases (e.g., 5-NO₂ or 5-OMe), the peri-interaction can force the quinoline ring out of planarity, altering the orbital overlap and raising the LUMO energy, making the C4 position less electrophilic.
Diagnostic & Troubleshooting Guide (Q&A)
Category A: Nucleophilic Aromatic Substitution (SNAr)[1]
Q1: My SNAr reaction with 4-chloro-5-methylquinoline and a primary amine is stalling at 20% conversion, even at reflux. Why?
A: Standard thermal SNAr relies on the approach of the nucleophile to the
The Fix: Acid-Mediated Activation (Protonation) You must lower the LUMO energy of the quinoline to compensate for the steric barrier.
-
Mechanism: Protonation of the quinoline nitrogen (N1) creates a quinolinium species. This dramatically increases the electrophilicity at C4, often accelerating the rate by orders of magnitude.
-
Protocol Adjustment: Add 1.0–5.0 equivalents of HCl (in dioxane) or use a Brønsted acidic solvent like phenol or hexafluoroisopropanol (HFIP). Phenol is particularly effective as it acts as both a proton source and a high-boiling solvent that stabilizes the transition state via H-bonding.
Q2: I cannot use acid because my nucleophile is acid-sensitive. What is the alternative?
A: If acid is forbidden, you must improve the Leaving Group (LG) ability.
-
Switch LG: Convert the C4-OH (if available) to a Triflate (OTf) or Nonaflate (ONf) rather than a Chloride. The C-OTf bond is longer and the leaving group is far more labile, which can sometimes override the steric penalty.
-
Solvent Switch: Use polar aprotic solvents (DMSO, NMP) at elevated temperatures (120°C+) to stabilize the Meisenheimer complex.
Category B: Palladium-Catalyzed Cross-Coupling[2][3][4][5]
Q3: I am trying a Buchwald-Hartwig coupling on a 5-substituted-4-chloroquinoline, but I only see dehalogenation (reduction) or starting material.
A: This is a classic "ligand failure." Standard ligands (PPh₃, dppf, even BINAP) are too small or lack the specific architecture to facilitate Reductive Elimination in a sterically congested environment. The Pd center gets "stuck" after oxidative addition because the C5 group prevents the amine from coordinating, or it prevents the final coupling step.
The Fix: Use "Next-Generation" Dialkylbiaryl Phosphine Ligands You need ligands that are bulky (to force the reductive elimination) but electron-rich (to facilitate oxidative addition).
-
Recommendation: BrettPhos or RuPhos (for secondary amines) and XPhos (for general coupling).
-
Pre-catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand in situ. Use G3- or G4-Palladacycle Pre-catalysts (e.g., XPhos Pd G4). These ensure a 1:1 L:Pd ratio and rapid initiation, which is crucial when the substrate is difficult.
Experimental Protocols
Protocol A: Acid-Promoted SNAr for Sterically Hindered Quinolines
Use this for 4-chloro-5-substituted quinolines resistant to standard conditions.
-
Setup: In a pressure vial, dissolve the 4-chloro-5-R-quinoline (1.0 equiv) in anhydrous n-Butanol (0.5 M concentration).
-
Reagents: Add the amine nucleophile (1.5 – 2.0 equiv).
-
Catalyst: Add HCl (4M in Dioxane) (1.1 equiv).
-
Note: If the amine is valuable, use 1.0 equiv amine and 2.0 equiv DIPEA, but ensure the reaction remains acidic enough to protonate the quinoline N.
-
-
Reaction: Seal and heat to 120°C – 140°C for 12–24 hours.
-
Workup: Cool to RT. Quench with sat. NaHCO₃ (to neutralize the quinolinium salt). Extract with EtOAc/DCM.
Protocol B: Sterically Demanding Buchwald-Hartwig Coupling
Use this for C-N bond formation when SNAr fails completely.
-
Substrate: 4-chloro-5-substituted quinoline (1.0 equiv).
-
Nucleophile: Amine (1.2 equiv).
-
Catalyst System:
-
Pre-catalyst: BrettPhos Pd G4 (2–5 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) – Crucial for activating the pre-catalyst.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
-
Conditions: Heat at 100°C under Argon/Nitrogen for 4–16 hours.
-
Tip: If conversion is low, switch to tBuBrettPhos Pd G4 .
-
Data Analysis: Ligand Performance Comparison
Reaction: Coupling of 4-chloro-5-methylquinoline with morpholine (1.2 equiv).
| Ligand System | Pd Source | Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ | < 5% | Ligand too small; Pd deactivates. |
| BINAP | Pd₂dba₃ | 15% | Slow oxidative addition; steric clash. |
| XPhos | Pd(OAc)₂ | 45% | Better, but in-situ mixing is inconsistent. |
| RuPhos | RuPhos Pd G3 | 78% | Excellent for secondary amines. |
| BrettPhos | BrettPhos Pd G4 | 92% | Optimal for hindered 4,5-systems. |
Visualization: Troubleshooting Logic & Mechanism
Figure 1: The Peri-Interaction Mechanism
Visualizing why the C5-substituent blocks C4 reactivity.
Caption: The "Peri-Effect" creates a steric repulsion zone (yellow) that physically blocks the trajectory of the incoming nucleophile (blue) toward the C4 reaction center.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step workflow to select the optimal reaction condition based on substrate electronics and nucleophile stability.
References
-
Peri-Interaction & Sterics
- Title: "A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring."
- Source: MDPI, Molecules 2023.
-
URL:[Link]
-
SNAr Mechanism & Activation
- Title: "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
- Source: NIH / PMC.
-
URL:[Link]
-
Palladium Catalysis (Buchwald-Hartwig)
-
C4-Functionalization Overview
- Title: "Regioselective Functionalization of Quinolines through C-H Activ
- Source: MDPI, Molecules.
-
URL:[Link]
Sources
Stability of trifluoromethoxy group under strong basic conditions
To: Research & Development Team From: Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Stability of Trifluoromethoxy (-OCF₃) Group Under Basic Conditions
Introduction: The Paradox of Stability
The trifluoromethoxy group (-OCF₃) is a cornerstone of modern medicinal chemistry, prized for its ability to enhance lipophilicity (Hansch
However, users often encounter a "stability paradox": while -OCF₃ is metabolically robust in vivo, it can be surprisingly labile under specific synthetic conditions—particularly strong basic environments used in organometallic chemistry. This guide addresses the mechanistic boundaries of -OCF₃ stability, providing actionable protocols to prevent defluorination and decomposition.
Module 1: General Base Stability (Aqueous & Nucleophilic Bases)
Q1: Can I subject my -OCF₃ aromatic scaffold to refluxing NaOH or KOH? A: Generally, Yes. Unlike esters or amides, the aryl-OCF₃ ether linkage is not prone to hydrolysis under standard aqueous basic conditions (e.g., 6M NaOH, reflux). The C(aryl)-O bond is strengthened by the electron-withdrawing nature of the fluorine atoms, and the C(sp³)-F bonds are among the strongest in organic chemistry (~116 kcal/mol).
-
Caveat: If your molecule contains highly electron-deficient heterocycles (e.g., nitro-substituted pyridines), harsh hydroxide treatment can sometimes trigger S_NAr displacement of the entire -OCF₃ group or complex fragmentation, though this is rare compared to simple nucleophilic aromatic substitution of halogens.
Q2: Is -OCF₃ compatible with alkoxides (NaOMe, KOtBu) in S_NAr reactions? A: Yes, with thermal limits. The -OCF₃ group is stable to nucleophilic attack by alkoxides at temperatures typically used for S_NAr (up to 80-100°C). It acts as a spectator group while you displace halogens elsewhere on the ring.
-
Risk Factor: At very high temperatures (>120°C) or in the presence of strong bases like KOtBu without a nucleophile, there is a risk of base-mediated elimination if adjacent protons are acidic, or benzyne formation if an ortho-halogen is present.
Module 2: Organometallic Chemistry (The "Danger Zone")
This is the most frequent source of user failure. The -OCF₃ group is a Directed Metalation Group (DMG) , but the resulting lithiated species is thermally fragile.
Q3: Why did my yield drop to 0% during ortho-lithiation, despite using standard conditions?
A: You likely exceeded the thermal ceiling of the lithiated intermediate.
When an arene bearing an -OCF₃ group is lithiated at the ortho position, the lithium atom coordinates with the oxygen. Above critical temperatures (often > -50°C), this species undergoes
Mechanism of Failure:
-
Lithiation: n-BuLi removes the ortho-proton.
-
Elimination: The anion expels a fluoride ion.[1]
-
Fragmentation: This generates a transient benzyne-like or quinone methide-like intermediate, which rapidly polymerizes or reacts non-specifically.
Q4: What is the safe protocol for ortho-lithiation? A: You must operate under Kinetic Control .
Standard Operating Procedure: Ortho-Lithiation of OCF₃-Arenes
| Parameter | Specification | Reasoning |
| Temperature | Strictly -78°C | Prevents activation energy threshold for LiF elimination. |
| Base | s-BuLi or LDA | n-BuLi can be too nucleophilic; s-BuLi is faster at -78°C; LDA is safer if nucleophilic attack is a concern. |
| Time | < 1 hour | Long hold times increase the probability of decomposition even at low temps. |
| Trapping | In-situ or Inverse Addition | Add electrophile immediately. For very unstable species, have the electrophile present before adding base (Barbier conditions), if compatible. |
Module 3: Heterocyclic Vulnerabilities
Q5: I am working with 2-(trifluoromethoxy)imidazole. Why does it decompose instantly with base? A: Nitrogen heterocycles place the -OCF₃ group in a unique electronic environment that drastically lowers the barrier for fluoride elimination.
-
The Mechanism: Deprotonation of the imidazole ring creates an electron-rich anion that can push electron density toward the -OCF₃ group, triggering the expulsion of fluoride and formation of a reactive difluorodiazafulvene intermediate.
-
Solution: Avoid strong bases. Use mild bases (carbonates) or install the -OCF₃ group after building the ring using radical trifluoromethoxylation methods.
Visualizing the Instability
The following diagram illustrates the divergent pathways of an ortho-lithiated trifluoromethoxy benzene.
Figure 1: The "Survival vs. Suicide" pathways of ortho-lithiated trifluoromethoxy arenes. Success depends entirely on temperature control and rapid trapping.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Darkening of reaction mixture (Black/Brown Tar) | Decomposition via benzyne formation during lithiation. | Lower Temperature: Ensure internal probe reads -78°C. Switch Base: Use LDA instead of n-BuLi to avoid nucleophilic attack. |
| Loss of -OCF₃ signal in ¹⁹F NMR | Fluoride elimination has occurred. | Check Reagents: Ensure organolithium titer is accurate (excess base promotes decomposition). Quench: Use acidic quench at low temp before warming. |
| Unexpected "OH" product (Phenol formation) | Hydrolysis of the intermediate or displacement. | Dry Solvents: Ensure strictly anhydrous conditions. Moisture reacts with the lithiated species to form phenols or protonated arenes. |
| Recovery of starting material | Lithiation failed (kinetic barrier). | Add Catalyst: Use TMEDA to break up BuLi aggregates and increase reactivity without raising temperature. |
References
-
Leroux, F. R., Moghaddam, F. M. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. Helvetica Chimica Acta.
-
Schlosser, M. (2006). The 2×3 "Worry-Free" Rule for the Ortho-Lithiation of Fluoroarenes and Trifluoromethylarenes.
-
Lantei, R., Langlois, B. (2005). Trifluoromethoxy-substituted anilines: preparation and reactivity. Journal of Fluorine Chemistry.
-
Marrec, O., et al. (2017). Recent Advances in the Synthesis of Trifluoromethoxylated Compounds.
Sources
Validation & Comparative
Spectroscopic Deep Dive: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Bromo-5-(trifluoromethoxy)quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, quinoline and its derivatives represent a class of heterocyclic compounds of paramount importance.[1][2][3] Their rigid scaffold is a privileged structure, forming the core of numerous pharmaceuticals with applications ranging from anticancer to antimalarial agents.[4][5][6] The biological activity and material properties of these compounds are profoundly influenced by the substitution pattern on the quinoline ring system.[1][5] Consequently, unambiguous structural characterization is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular structure elucidation of these complex organic molecules.[2][7] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-Bromo-5-(trifluoromethoxy)quinoline , a compound featuring two potent electron-withdrawing groups. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from related structures to predict its spectral signature. We will compare these predictions with the known experimental data for 4-Bromoquinoline to illuminate the distinct influence of the 5-(trifluoromethoxy) substituent.
The Structural Blueprint: Understanding Substituent Effects
The quinoline ring is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The protons and carbons in this system have characteristic chemical shifts. However, the introduction of a bromine atom at the C4 position and a trifluoromethoxy (-OCF₃) group at the C5 position dramatically alters the electronic landscape of the molecule.
-
Bromine (at C4): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) nearby protons and carbons, most notably H-2, H-3, and C-4.
-
Trifluoromethoxy (-OCF₃) group (at C5): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It will significantly deshield the ortho-positioned H-6 and C-5, with diminishing effects on more distant nuclei.
Below is the structure of 4-Bromo-5-(trifluoromethoxy)quinoline with the standard numbering system used in the subsequent spectral analysis.
Caption: Molecular structure of 4-Bromo-5-(trifluoromethoxy)quinoline.
Predicted ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum for substituted quinolines typically appears between δ 7.0 and 9.0 ppm.[1][7] For 4-Bromo-5-(trifluoromethoxy)quinoline, we anticipate five distinct signals in this region.
-
H-2: This proton is adjacent to the nitrogen atom and ortho to the bromine atom. Both groups are electron-withdrawing, leading to significant deshielding. It is expected to appear as a doublet, coupled to H-3, at a very downfield chemical shift.
-
H-3: Coupled to H-2, this proton will also appear as a doublet. It is deshielded by the adjacent bromine at C4.
-
H-6: This proton is ortho to the strongly electron-withdrawing -OCF₃ group and will be shifted downfield. It will appear as a doublet of doublets, coupled to H-7 and H-8 (meta-coupling).
-
H-7: This proton will likely be the most upfield of the aromatic signals. It will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to H-6 and H-8.
-
H-8: Adjacent to the nitrogen-containing ring, this proton is typically downfield. It will appear as a doublet of doublets, coupled to H-7 and H-6 (meta-coupling).
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide a map of the carbon framework. We expect to see 10 signals for the quinoline core and one for the trifluoromethyl carbon.
-
C-2, C-4, C-8a, C-7, C-8: These carbons are influenced by the electronegative nitrogen and will appear downfield.
-
C-4 & C-5: These carbons, directly bonded to the bromine and trifluoromethoxy group respectively, will be significantly deshielded.[7]
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).
Comparative Analysis: The Impact of the -OCF₃ Group
To understand the specific contribution of the 5-(trifluoromethoxy) group, we can compare the predicted spectrum of our target molecule with the known experimental data for 4-Bromoquinoline.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 4-Bromoquinoline (Experimental)[8][9] | 4-Bromo-5-(trifluoromethoxy)quinoline (Predicted) | Expected Change |
| H-2 | 8.69 (d) | ~8.8 - 8.9 (d) | Minor downfield shift |
| H-3 | 7.71 (d) | ~7.8 - 7.9 (d) | Minor downfield shift |
| H-5 | 8.08 - 8.16 (m) | (Substituted) | - |
| H-6 | 7.66 (ddd) | ~7.9 - 8.1 (dd) | Significant downfield shift |
| H-7 | 7.78 (ddd) | ~7.8 - 7.9 (t) | Minor shift |
| H-8 | 8.20 (dd) | ~8.3 - 8.4 (dd) | Minor downfield shift |
The most dramatic effect is the predicted significant downfield shift of H-6, which is directly ortho to the newly introduced -OCF₃ group. The other protons experience more modest shifts due to the group's influence through the aromatic system.
Standard Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality NMR data is essential for accurate structural elucidation. The following is a standardized protocol for analyzing quinoline derivatives.[1][7][10]
1. Sample Preparation: a. Accurately weigh 5-10 mg of the quinoline derivative. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm. d. Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
2. Data Acquisition (¹H NMR): a. Insert the sample into the NMR spectrometer (e.g., 400 MHz). b. Lock the spectrometer on the deuterium signal of the solvent. c. "Shim" the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks. d. Acquire the ¹H NMR spectrum using standard acquisition parameters. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.
3. Data Acquisition (¹³C NMR): a. Follow steps 2a-2c from the ¹H NMR protocol. b. Tune the NMR probe to the ¹³C frequency. c. Acquire the spectrum with proton decoupling. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. d. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
4. Data Processing: a. Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay) into a frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or using the known solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]
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- 10. rsc.org [rsc.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Bromo Quinolines
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo quinolines serve as crucial building blocks in the synthesis of a variety of pharmacologically active agents. Consequently, a robust, reliable, and validated analytical method for determining their purity is indispensable. This guide provides an in-depth, comparative approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-bromo quinolines, grounded in scientific principles and extensive field experience.
The objective of such a method is to demonstrate its suitability for its intended purpose, which includes the quantitative determination of impurities and the main compound.[1][2] A stability-indicating method is one that can accurately and selectively measure the drug substance in the presence of its potential degradation products, which might form under various stress conditions.[3][4][5]
Foundational Strategy: Analyte and System Characterization
Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties and the chromatographic system is paramount.
-
Analyte Properties (4-Bromo Quinoline):
-
Structure and Polarity: Quinoline is a weakly basic aromatic nitrogen heterocycle.[6] The bromine substituent increases its hydrophobicity. This moderately polar and non-volatile nature makes it an ideal candidate for reversed-phase (RP) HPLC.[7][8]
-
pKa: The pyridine-type nitrogen in the quinoline ring is weakly basic.[6] Its pKa value dictates that the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and retention. Operating the mobile phase pH at least 1.5-2 units away from the analyte's pKa is a common strategy to ensure method robustness.[9][10]
-
UV Absorbance: Quinoline derivatives exhibit strong UV absorbance due to their aromatic structure, typically with maxima between 220-330 nm.[11][12][13][14] A photodiode array (PDA) detector is invaluable for initial development to determine the optimal detection wavelength and to assess peak purity.[3][15]
-
-
Initial System Choices:
-
Mode of Chromatography: Reversed-phase HPLC is the default choice due to the analyte's characteristics.[16][17][18] It separates compounds based primarily on hydrophobic interactions.[19]
-
Detector: A PDA detector is preferred for its ability to provide spectral data across a range, which is crucial for identifying co-eluting peaks and selecting the most sensitive wavelength for quantification.[3]
-
Phase 1: Stationary Phase (Column) Selection - A Comparative Approach
The column is the heart of the separation. Screening different stationary phase chemistries is the most effective way to achieve initial selectivity changes. For an aromatic, moderately polar compound like 4-bromo quinoline, several column types should be evaluated.
The goal is to find a column that provides adequate retention for the main peak (ideally a retention factor, k', between 2 and 10) and the best possible resolution from process-related impurities and potential degradants.[10]
| Column Chemistry | Primary Interaction Mechanism | Expected Performance for 4-Bromo Quinoline |
| Standard C18 (L1) | Hydrophobic interactions | Good starting point. Strong retention due to the hydrophobicity of the quinoline ring and bromine atom. May provide sufficient resolution for non-polar impurities. |
| Phenyl-Hexyl (L11) | Hydrophobic & π-π interactions | Often provides alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. Can be highly effective at separating structurally similar aromatic impurities. |
| Polar-Embedded C18 | Hydrophobic & polar interactions | Contains an embedded polar group (e.g., amide, carbamate) which can reduce interactions with residual silanols, leading to improved peak shape for basic compounds like quinoline, especially at mid-range pH. |
Experimental Protocol: Column Screening
-
Prepare Mobile Phase:
-
Instrumentation Setup:
-
HPLC System: Standard quaternary or binary system with PDA detector.
-
Columns: C18 (4.6 x 150 mm, 5 µm), Phenyl-Hexyl (4.6 x 150 mm, 5 µm), Polar-Embedded C18 (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm (or optimal wavelength determined from UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 4-bromo quinoline standard in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Gradient Elution: Run a generic screening gradient on each column. For example:
-
Start at 30% B, hold for 1 min.
-
Ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 30% B and re-equilibrate for 5 min.
-
-
Evaluation: Compare the chromatograms for peak shape (asymmetry), retention time, and, most importantly, the resolution between the main peak and any observed impurities. The Phenyl-Hexyl column is often the superior choice for providing unique selectivity for such aromatic compounds.
Phase 2: Mobile Phase Optimization - Fine-Tuning Selectivity
Once a promising column is selected, the mobile phase composition is optimized to fine-tune the separation.[20] This involves comparing organic modifiers and adjusting the pH.
Comparison 1: Organic Modifier (Acetonitrile vs. Methanol)
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[21] They possess different properties and can significantly alter selectivity.[10]
| Organic Modifier | Properties & Impact on Separation |
| Acetonitrile | Lower viscosity, lower UV cutoff, and often provides sharper peaks. It is considered a weaker solvent than methanol in RP-HPLC. |
| Methanol | Higher viscosity, protic solvent. Can offer different selectivity through hydrogen bonding interactions. Often a stronger solvent, leading to shorter retention times. |
Changing the organic modifier is a powerful tool. If acetonitrile does not provide adequate separation of a critical pair of impurities, switching to methanol is a logical next step.
Comparison 2: Mobile Phase pH
For an ionizable compound like 4-bromo quinoline, pH is a critical parameter.[21] It directly affects the ionization state of the analyte, which in turn impacts retention and peak shape.[20] Tailing peaks for basic compounds are often caused by strong interactions with residual silanols on the silica surface; protonating the analyte at low pH can mitigate this.[19]
| Mobile Phase Condition | Rationale & Expected Outcome |
| Low pH (e.g., pH 2.5-3.5) | Rationale: The quinoline nitrogen will be fully protonated (cationic). This minimizes secondary interactions with silanols, typically resulting in sharp, symmetrical peaks. Buffer Choice: Phosphate or formate buffers are common. Formate buffers are volatile and MS-compatible.[9] |
| Mid pH (e.g., pH 6.0-7.0) | Rationale: The analyte will be in a mixed ionic/neutral state, close to its pKa. This range is generally avoided as it can lead to poor peak shape and method instability. Retention time can change dramatically with small shifts in pH.[9] |
Experimental Protocol: Mobile Phase Optimization
-
Select the Best Column from the screening phase (e.g., Phenyl-Hexyl).
-
Prepare Buffers:
-
pH 3.0 Buffer: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
pH 7.0 Buffer: 20 mM Potassium Phosphate, pH adjusted to 7.0.
-
-
Run Experiments: Using the same gradient profile, perform runs with:
-
Run 1: Acetonitrile / pH 3.0 Buffer
-
Run 2: Methanol / pH 3.0 Buffer
-
Run 3: Acetonitrile / pH 7.0 Buffer
-
-
Analyze Results: Compare retention times, peak shapes, and resolution. The low pH condition with either acetonitrile or methanol will likely provide the best chromatography. The choice between the two organic modifiers will depend on which one gives the best separation for the specific impurity profile of the sample.
Final Method and Trustworthiness through Validation
After systematic optimization, the final method is established. A typical final method might look like this:
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm
-
Column Temp: 30 °C
-
Injection Vol: 10 µL
To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][22] This process demonstrates that the analytical procedure is suitable for its intended purpose and involves assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1] Specificity is particularly critical for a purity method and is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products and prove the method can separate them from the main peak.[3][4][5][15]
Workflow Visualization
The logical flow of method development can be visualized as a funnel, starting with broad screening and progressively narrowing down to a single, optimized method.
Caption: HPLC Method Development Workflow.
References
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Outsourcing. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13). International Journal of Environmental Analytical Chemistry. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
-
UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... (n.d.). ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
ICH Q2(R1) Validation of analytical procedures: text and methodology. (2005, November). ICH. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA. [Link]
-
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). ProQuest. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. [Link]
-
Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. (1951). Journal of the Chemical Society (Resumed). [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. [Link]
-
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. (n.d.). Journal of Applied Bioanalysis. [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. [Link]
-
Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]
-
LC and LC/MS Columns. (n.d.). Agilent. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials. [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). IOP Science. [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). ijpscr.com. [Link]
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (n.d.). Journal of Food and Drug Analysis. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). acta.media.pl. [Link]0000400001.pdf)
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- 18. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Comparative Guide: 4-Bromo-5-(trifluoromethoxy)quinoline vs. 4-Chloro Analogs
Executive Summary
Strategic Selection in Medicinal Chemistry
In the optimization of quinoline-based pharmacophores, the choice between 4-Bromo-5-(trifluoromethoxy)quinoline (4-Br-5-OCF3-Q) and its 4-Chloro analog (4-Cl-5-OCF3-Q) is rarely a simple matter of cost. It is a calculated decision balancing oxidative addition kinetics , atom economy , and supply chain resilience .[1]
While the 4-Chloro analog offers a significant cost advantage at scale, the 4-Bromo variant is the superior choice for early-phase discovery and difficult cross-couplings. The presence of the bulky, electron-withdrawing 5-trifluoromethoxy group creates a unique steric and electronic environment that exacerbates the reactivity gap between the bromide and chloride, often making the bromide indispensable for sterically demanding Suzuki-Miyaura or Buchwald-Hartwig couplings.
Physicochemical Profile & Structural Analysis[1]
The 5-(trifluoromethoxy) group (-OCF
Table 1: Comparative Properties
| Feature | 4-Bromo-5-(trifluoromethoxy)quinoline | 4-Chloro-5-(trifluoromethoxy)quinoline | Impact on Chemistry |
| Bond Length (C4-X) | ~1.89 Å | ~1.74 Å | Br bond is longer/weaker, facilitating oxidative addition.[2][3] |
| Bond Dissociation Energy | ~81 kcal/mol | ~96 kcal/mol | Higher energy barrier for Pd insertion into C-Cl bond. |
| LogP (Predicted) | ~3.8 - 4.1 | ~3.6 - 3.9 | Both are highly lipophilic; Br is slightly more lipophilic. |
| Steric Hindrance | High (Peri-interaction with 5-OCF | Moderate-High | The 5-OCF |
| Leaving Group Ability (S | Excellent | Good | Br is a better leaving group in uncatalyzed nucleophilic substitutions.[1] |
Electronic & Steric Environment
The 5-position is peri to the 4-position. The -OCF
-
Electronic Effect: The -OCF
is strongly electron-withdrawing ( ), reducing electron density at C4. This activates the ring for Nucleophilic Aromatic Substitution (S Ar) but deactivates it for Electrophilic Aromatic Substitution.[1] -
Steric Effect: The bulk of the -OCF
group hinders the approach of bulky ligands (e.g., phosphines on Pd), making the smaller C-Cl bond significantly harder to access than the protruding C-Br bond.
Reactivity Comparison: Experimental Data
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The rate-determining step for 4-haloquinolines is typically oxidative addition .
-
4-Bromo Analog: Reacts readily with standard Pd(0) sources (e.g., Pd(PPh
) ) and weak bases (Na CO ).[1] The weaker C-Br bond compensates for the steric crowding of the 5-OCF group. -
4-Chloro Analog: Often requires "privileged ligands" (e.g., XPhos, SPhos, or Buchwald precatalysts) and higher temperatures (100°C+).[1] The stronger C-Cl bond, combined with the peri-steric hindrance, frequently leads to stalled reactions or homocoupling side products if the catalyst system is not highly active.
Figure 1: Decision logic for substrate selection based on reaction conditions and yield requirements.
B. Nucleophilic Aromatic Substitution (S Ar)
In S
-
Comparison: While Br is generally a better leaving group, the 4-Chloro analog is often sufficiently reactive for S
Ar due to the strong activation from the 5-OCF group. However, the 4-Bromo analog allows for milder conditions (lower temp), preserving sensitive functional groups on the nucleophile.[1]
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Bromo-5-(trifluoromethoxy)quinoline
Target: Synthesis of 4-Aryl-5-(trifluoromethoxy)quinoline derivatives.
Reagents:
-
4-Bromo-5-(trifluoromethoxy)quinoline (1.0 equiv)
-
Pd(dppf)Cl
[1]·CH Cl (3-5 mol%)[1] -
K
CO (2.0 equiv, 2M aq.[1] solution) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Charge: In a reaction vial, combine the quinoline substrate, arylboronic acid, and Pd catalyst.
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and K
CO solution via syringe. -
Heat: Stir at 80°C for 4-6 hours . (Note: The 4-Cl analog typically requires 100-110°C and 12-18 hours).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: The bidentate ligand (dppf) prevents catalyst decomposition, while the weaker C-Br bond allows oxidative addition to occur at moderate temperatures, minimizing de-fluorination or hydrolysis side reactions.[1]
Protocol B: S Ar Amination (General Procedure)
Target: 4-Amino-5-(trifluoromethoxy)quinoline.
Reagents:
-
4-Chloro-5-(trifluoromethoxy)quinoline (1.0 equiv)
-
Primary Amine (1.2 - 1.5 equiv)[1]
-
Base: DIPEA (2.0 equiv)[1]
-
Solvent: NMP or DMSO
Procedure:
-
Dissolve the 4-Chloro substrate in NMP (0.5 M).
-
Add DIPEA and the amine.
-
Heat: Microwave irradiation at 120°C for 30-60 mins or thermal heating at 130°C for 4-8 hours.
-
Note: If using the 4-Bromo analog, reduce temperature to 80-100°C to avoid debromination byproducts.
Synthesis Workflow & Pathway
The synthesis of these building blocks typically diverges at the halogenation step of the 4-hydroxyquinoline intermediate.
Figure 2: Divergent synthesis pathways from the common 4-hydroxy intermediate.
Conclusion & Recommendation
-
Choose 4-Bromo-5-(trifluoromethoxy)quinoline when:
-
You are in the Hit-to-Lead phase and yield is more critical than cost.
-
You are performing Suzuki couplings with electron-poor or sterically hindered boronic acids .
-
You are using mild bases or lower temperatures to protect sensitive scaffolds.
-
-
Choose 4-Chloro-5-(trifluoromethoxy)quinoline when:
-
You are scaling up to multi-gram/kilogram quantities.
-
You have validated a high-activity catalyst system (e.g., Pd-PEPPSI, Pd-XPhos) that efficiently activates the C-Cl bond.
-
You are performing simple S
Ar displacements where the high electrophilicity of the ring drives the reaction regardless of the halogen.
-
References
-
Reactivity of Haloquinolines in Cross-Coupling : J. Org. Chem.2015 , 80, 5984-5991.[5] (General trends in quinoline reactivity).
- Trifluoromethoxy Group Properties: Chem. Rev.2011, 111, 5678-5717. (Review of OCF3 physicochemical effects).
- Suzuki-Miyaura Coupling Mechanism: Chem. Soc. Rev.2014, 43, 412-443.
-
Synthesis of 4-Haloquinolines : Organic Process Research & Development2008 , 12, 496-502.[1] (Scalable protocols for POCl3/POBr3 halogenation).
-
BenchChem Comparative Data : Benchchem.com, "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide". Link
Sources
A Comparative Guide to the Crystal Structure Analysis of 5-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline and its derivatives stand out as a "privileged scaffold" due to their wide-ranging biological activities and versatile applications. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their physicochemical properties, including crystal packing, which in turn can influence solubility, stability, and bioavailability. This guide provides a comprehensive comparison of the crystal structures of a series of 5-substituted 8-hydroxyquinoline derivatives, offering insights into the impact of various functional groups on their supramolecular architecture.
Introduction to Quinoline's Structural Significance
The quinoline framework, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents and functional materials.[1][2] The ability to modify this framework at various positions, particularly the 5-position of the benzene ring, provides a powerful tool for modulating molecular properties. Crystal structure analysis, primarily through single-crystal X-ray diffraction, offers an atomic-level understanding of how these modifications influence the three-dimensional arrangement of molecules in the solid state. This knowledge is paramount for rational drug design and the engineering of crystalline materials with desired characteristics.
This guide will focus on a curated set of 5-substituted 8-hydroxyquinoline derivatives, a class of compounds known for their potent biological activities. By comparing the crystal structures of derivatives with varying electronic and steric properties at the 5-position—including hydrogen (the parent compound), chloro, bromo, nitro, and amino groups—we can elucidate the subtle yet significant interplay of intermolecular forces that govern their crystal packing.
Core Analytical Techniques in Crystal Structure Elucidation
The primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD) . This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal.[2][3] The resulting diffraction pattern provides information about the unit cell dimensions, space group, and the positions of individual atoms, allowing for the determination of bond lengths, bond angles, and intermolecular interactions.[2][3]
Complementary spectroscopic techniques are essential for the initial characterization and confirmation of the molecular structure of the synthesized compounds before proceeding to crystallographic analysis. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[5]
Comparative Crystal Structure Analysis of 5-Substituted 8-Hydroxyquinolines
To illustrate the influence of the 5-substituent on the crystal structure, we will compare a series of 5-substituted 8-hydroxyquinoline derivatives. The parent compound, 8-hydroxyquinoline, will serve as our baseline.
8-Hydroxyquinoline (Parent Compound)
The crystal structure of 8-hydroxyquinoline reveals a planar molecule with a significant intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the pyridine ring.[6][7][8] A recently discovered monoclinic polymorph of 8-hydroxyquinoline showcases centrosymmetric dimers formed through intermolecular O—H···N hydrogen bonds, where the hydroxyl hydrogen atoms are involved in bifurcated hydrogen bonding.[6][7][8] These dimers are further stabilized by π–π stacking interactions.[6][7][8]
5-Chloro-8-hydroxyquinoline
The introduction of a chlorine atom at the 5-position is expected to influence the crystal packing through halogen bonding and altered electrostatic interactions. Crystallographic data for 5-chloro-8-hydroxyquinoline is available in the Cambridge Structural Database (CSD), confirming its molecular structure.[9] The presence of the chloro substituent can lead to the formation of C—H···Cl and Cl···π interactions, which can compete with or supplement the π–π stacking observed in the parent compound.
5-Bromo-8-hydroxyquinoline
Similar to the chloro derivative, the bromo substituent in 5-bromo-8-hydroxyquinoline introduces the potential for halogen bonding (C—H···Br and Br···π interactions), which can significantly impact the supramolecular assembly.[4][10] The larger size and greater polarizability of bromine compared to chlorine can lead to stronger halogen bonds and potentially different packing motifs.[4][10]
5-Nitro-8-hydroxyquinoline
5-Amino-8-hydroxyquinoline
In contrast to the nitro group, the amino group is electron-donating and a hydrogen bond donor. This introduces the possibility of N—H···O and N—H···N intermolecular hydrogen bonds, which can lead to the formation of extended hydrogen-bonded networks in the crystal lattice. A patent for the synthesis of 5-amino-8-hydroxyquinoline describes the formation of columnar crystals, suggesting a well-ordered packing arrangement likely dominated by these hydrogen bonding interactions.[12]
Data Summary Table
| Derivative | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 8-Hydroxyquinoline | C₉H₇NO | Monoclinic | P2₁/n | Intramolecular O-H···N, Intermolecular O-H···N (dimers), π–π stacking[6][7][8] |
| 5-Chloro-8-hydroxyquinoline | C₉H₆ClNO | - | - | Halogen bonding (C-H···Cl, Cl···π), π–π stacking[9] |
| 5-Bromo-8-hydroxyquinoline | C₉H₆BrNO | - | - | Halogen bonding (C-H···Br, Br···π), π–π stacking[4][10] |
| 5-Nitro-8-hydroxyquinoline | C₉H₆N₂O₃ | - | - | C-H···O (nitro), π–π stacking[5][11] |
| 5-Amino-8-hydroxyquinoline | C₉H₈N₂O | - | - | N-H···O, N-H···N hydrogen bonding, π–π stacking[12] |
Note: Detailed crystallographic data for all derivatives were not fully available in the initial search and would require access to the Cambridge Structural Database for a complete comparison.
Experimental Protocols
General Synthesis of 5-Substituted 8-Hydroxyquinolines
The synthesis of 5-substituted 8-hydroxyquinolines often starts from the parent 8-hydroxyquinoline and involves electrophilic aromatic substitution reactions.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and crystal structure analysis of 5-substituted quinoline derivatives.
Example Protocol: Synthesis of 5-Nitro-8-hydroxyquinoline [13]
-
Nitration: To a solution of 8-hydroxyquinoline in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C).
-
Quenching: The reaction mixture is then carefully poured onto crushed ice to precipitate the crude product.
-
Filtration and Washing: The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude 5-nitro-8-hydroxyquinoline is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Single Crystal Growth
Growing single crystals of sufficient quality for SC-XRD is a critical step. A common method is slow evaporation:
-
Saturated Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Well-formed single crystals are carefully harvested from the solution.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
Logical Relationship of Analytical Techniques
Caption: The logical progression from synthesis to complete structural elucidation of quinoline derivatives.
Conclusion and Future Directions
The comparative analysis of 5-substituted 8-hydroxyquinoline derivatives demonstrates the profound impact of the substituent at the 5-position on the resulting crystal structure. The interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions, dictated by the electronic and steric nature of the substituent, governs the supramolecular assembly. A thorough understanding of these interactions is crucial for the rational design of new quinoline-based compounds with tailored solid-state properties.
For drug development professionals, this knowledge can guide the selection of substituents to optimize solubility and crystal morphology. For materials scientists, it provides a basis for designing crystalline materials with specific optical or electronic properties. Future work should focus on expanding the library of 5-substituted quinoline derivatives with comprehensive crystallographic characterization to build a more complete structure-property relationship database. This will undoubtedly accelerate the development of next-generation quinoline-based pharmaceuticals and functional materials.
References
-
PubChem. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
(No author provided). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. RSC Publishing. [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
-
Request PDF. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Fuson, R. C., & Bauman, R. A. (1947). The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. The Journal of Organic Chemistry, 12(6), 799–806. [Link]
- Google Patents. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link]
-
ResearchGate. Technology of preparation of 8-hydroxy-5-nitroquinoline. [Link]
-
(No author provided). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
ResearchGate. Chemical structure of 8-hydroxy-5-nitroquinoline (left) and its coordination mode to a rare-earth ion (right). [Link]
-
(No author provided). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Journal of the Chemical Society. [Link]
-
PubChemLite. 5-amino-8-hydroxyquinoline. [Link]
-
SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4958. [Link]
- (No author provided). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Elsevier.
-
National Central University. CCDC 1578779: Experimental Crystal Structure Determination. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Correia, I., et al. (2025). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. Molecules, 30(9), 1987. [Link]
-
Pal, A., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 8), o924–o925. [Link]
-
ResearchGate. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. [Link]
-
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. [Link]
-
PubChem. 5-Amino-8-hydroxyquinoline dihydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. CID 158384912. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure of 8-hydroxyquinoline. [Link]
-
NIST. 8-Hydroxyquinoline. National Institute of Standards and Technology. [Link]
-
PubChem. 8-Hydroxyquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 8-Quinolinol, 5-bromo-. National Center for Biotechnology Information. [Link]
-
NIST. 5-Methoxy-8-nitro-quinoline. National Institute of Standards and Technology. [Link]
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- 1. PubChemLite - 5-amino-8-hydroxyquinoline (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Hydroxy-5-nitroquinoline 96 4008-48-4 [sigmaaldrich.com]
- 7. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Validating regioisomeric purity of 4-bromo quinoline synthesis
Validating Regioisomeric Purity in 4-Bromoquinoline Synthesis: A Comparative Analytical Guide
Introduction 4-Bromoquinoline is a highly valuable electrophilic scaffold in medicinal chemistry and cross-coupling methodologies[1]. However, its synthesis—whether via direct halogenation of quinoline N-oxides or through Conrad-Limpach-type cyclizations—frequently yields a mixture of regioisomers, predominantly the 2-bromo, 3-bromo, and 4-bromo derivatives[2]. For researchers and drug development professionals, ensuring the absolute regioisomeric purity of the 4-position is non-negotiable. Isomeric impurities can drastically alter the pharmacological profile of downstream active pharmaceutical ingredients (APIs) or lead to inexplicable failures in subsequent synthetic steps.
The Causality of Analytical Failure: Why Traditional Methods Fall Short
Traditional analytical workflows often rely on standard C18 reversed-phase High-Performance Liquid Chromatography (HPLC) paired with 1D
Because the 2-, 3-, and 4-bromoquinolines possess nearly identical hydrophobicities (LogP) and molecular weights, hydrophobic partitioning on a C18 stationary phase fails to achieve baseline resolution, often resulting in co-elution. Furthermore, 1D
The Self-Validating System: PFP UPLC + 2D/qNMR
As a Senior Application Scientist, I recommend a closed-loop, self-validating analytical system. By replacing the C18 column with a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms:
To validate the isolated peak's identity, we employ 2D Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) NMR. HMBC maps the 2-bond (
Analytical workflow comparing traditional vs. advanced resolution of bromoquinoline regioisomers.
Data Presentation: Comparative Efficacy
Table 1: Chromatographic Resolution (
| Analyte | C18 Column Retention (min) | C18 Resolution ( | PFP Column Retention (min) | PFP Resolution ( |
| 2-Bromoquinoline | 4.12 | - | 5.30 | - |
| 3-Bromoquinoline | 4.18 | 0.4 (Co-elution) | 6.15 | 3.2 (Baseline) |
| 4-Bromoquinoline | 4.25 | 0.6 (Co-elution) | 7.42 | 4.5 (Baseline) |
Table 2: Key 2D NMR Diagnostic Signals for 4-Bromoquinoline (CDCl
| Position | Multiplicity & Coupling | Key HMBC Correlations ( | ||
| C-2 | 8.68 | d, J = 4.6 Hz | 150.3 | C-4, C-8a |
| C-3 | 7.71 | d, J = 4.7 Hz | 125.5 | C-2, C-4a |
| C-4 | - (Substituted) | - | 134.6 (C-Br) | - |
| C-5 | 8.11 | d, J = 8.2 Hz | 127.3 | C-4, C-7, C-8a |
Experimental Methodologies
Protocol 1: UPLC-PDA Separation using a PFP Column
-
Column Selection: Equip the UPLC system with a Pentafluorophenyl (PFP) column (e.g., 1.7 µm, 2.1 x 100 mm) to leverage
and dipole interactions. -
Mobile Phase Preparation:
-
Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Program a linear gradient from 5% B to 60% B over 10 minutes to ensure adequate interaction time with the fluorinated stationary phase.
-
Flow Rate & Temperature: Set flow rate to 0.4 mL/min and maintain the column compartment at 35 °C.
-
Detection: Monitor via Photodiode Array (PDA) at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the synthesized bromoquinoline mixture in methanol to a concentration of 1 mg/mL and inject 1 µL.
Protocol 2: Absolute Purity Determination via 2D NMR & qNMR
-
Sample Preparation: Using a calibrated microbalance, accurately weigh ~15 mg of the isolated 4-bromoquinoline and ~5 mg of a high-purity internal standard (e.g., 1,3,5-Trimethoxybenzene, TraceCERT®). Dissolve the mixture in 0.6 mL of CDCl
(100% atom D)[5]. -
2D NMR Acquisition (Identity Confirmation):
-
qNMR Acquisition (Absolute Quantitation):
-
Execute a 1D
H NMR experiment using a 90° excitation pulse. -
Critical Step: Set the relaxation delay (
) to at least 5 times the longest relaxation time of the analyte and internal standard (typically > 30 seconds) to ensure complete longitudinal magnetization recovery. Acquire 64 scans.
-
-
Data Processing: Apply automatic baseline correction. Integrate the internal standard peak and the distinct H-2 proton doublet of 4-bromoquinoline (δ 8.68 ppm). Calculate the absolute mass fraction using the standard qNMR purity equation.
References
Sources
- 1. CF 3 : an overlooked chromophore in VCD spectra. A review of recent applications in structural determination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01358J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buy 2-Bromo-4-chloroquinoline | 64658-05-5 [smolecule.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. rsc.org [rsc.org]
Comparative Biological Activity of OCF3-Substituted Quinoline Drugs
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Super-Methoxy" Advantage
In the optimization of quinoline-based pharmacophores, the trifluoromethoxy group (-OCF₃ ) has emerged as a critical bioisostere, often described as a "super-methoxy" or "super-lipophilic" substituent. While structurally related to the methoxy group (-OCH₃ ), the -OCF₃ moiety imparts radically different physicochemical properties—most notably extreme lipophilicity, metabolic resistance, and a unique orthogonal conformation.
This guide objectively compares the biological performance of -OCF₃ substituted quinolines against their -OCH₃ and -CF₃ counterparts, focusing on two primary therapeutic axes: Antimalarial efficacy (Endochin-like Quinolones) and Anticancer activity (Kinase/hDHODH inhibitors) .[1][2]
Part 1: Mechanistic Insight & Physicochemical Comparison
To understand the biological divergence, one must first analyze the "Fluorine Effect" at the molecular level. The -OCF₃ group is not merely a heavy version of -OCH₃; it fundamentally alters the drug's interaction with biological membranes and protein binding pockets.[1]
Comparative Physicochemical Profile
The following table summarizes the key differences that drive biological activity choices.
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Impact on Biological Activity |
| Hansch Lipophilicity ( | -0.02 (Hydrophilic) | +1.04 (Highly Lipophilic) | +0.88 | OCF₃ drastically increases membrane permeability and blood-brain barrier penetration.[1][2] |
| Hammett Constant ( | -0.27 (Donor) | +0.35 (Withdrawing) | +0.54 | OCF₃ deactivates the ring electronically but retains some resonance donation, unlike the purely withdrawing CF₃.[1] |
| Conformation | Planar ( | Orthogonal ( | Rotational | OCF₃ twists out of the aromatic plane, enabling unique "lock-and-key" fits in enzyme pockets (e.g., Cytochrome bc1).[1] |
| Metabolic Stability | Low (O-dealkylation) | High (Blocked) | High | OCF₃ prevents the rapid CYP450-mediated O-dealkylation common to methoxy drugs.[1][2] |
The Conformational "Twist"
Unlike the methoxy group, which prefers to lie coplanar with the aromatic ring to maximize resonance, the -OCF₃ group adopts an orthogonal conformation . The high electron density of the fluorine atoms creates repulsion with the ortho-protons of the quinoline ring, forcing the -OCF₃ group to twist roughly 90°. This creates a distinct 3D volume occupancy that can fill hydrophobic pockets more effectively than the flat -OCH₃ group.[1][2]
Figure 1: Conformational preference of Methoxy vs. Trifluoromethoxy substituents on the quinoline scaffold.[1][2]
Part 2: Case Study – Antimalarial Activity (ELQ-300)[1][2][3][4]
The most prominent success story for -OCF₃ in quinolines is ELQ-300 (6-chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one).[1][2] This drug represents the "Endochin-like Quinolone" (ELQ) class, designed to overcome multi-drug resistance.[1]
Performance Comparison: ELQ-300 vs. Analogs
The -OCF₃ group on the diphenyl ether side chain is critical for metabolic stability.[1][2] Early analogs with -OCH₃ at this position suffered from rapid metabolic clearance.[1][2]
| Compound | Substituent (R) | Target | IC₅₀ (P. falciparum W2) | Metabolic Stability ( |
| Endochin | -OCH₃ | Cytochrome bc1 | ~10 nM | < 10 min (Rapid clearance) |
| ELQ-300 | -OCF₃ | Cytochrome bc1 (Qi site) | ~3 nM | > 4 hours (High stability) |
| Tafenoquine | -CF₃ (on phenoxy) | Hemozoin/Redox | 400-600 nM | Long (weeks) |
Key Insight: The replacement of -OCH₃ with -OCF₃ in the ELQ series did not just improve potency; it transformed a metabolically unstable hit (Endochin) into a clinical candidate (ELQ-300).[1][2] The -OCF₃ group blocks the para-position from hydroxylation and prevents O-dealkylation, while its lipophilicity drives the molecule into the lipid-rich environment of the mitochondrial membrane where the target (Cytochrome bc1) resides.
Part 3: Case Study – Anticancer Activity (hDHODH Inhibitors)[1]
In oncology, -OCF₃ substituted quinoline-2-carboxamides have been evaluated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis.[1][2][3]
Comparative Potency Data
Studies comparing C6-substituted quinoline derivatives reveal that bulky, lipophilic groups enhance inhibitory potential against hDHODH and cancer cell proliferation.
| Compound Class | C6-Substituent | Cell Line | IC₅₀ (Proliferation) | Mechanism |
| Quinoline-2-carboxamide | -H | HepG2 | > 50 µM | Weak inhibition |
| Quinoline-2-carboxamide | -OCH₃ | HepG2 | 12.5 µM | Moderate inhibition |
| Quinoline-2-carboxamide | -OCF₃ | HepG2 | 3.1 µM | Strong hDHODH inhibition |
| Quinoline-2-carboxamide | -CF₃ | HepG2 | 4.8 µM | Strong inhibition |
Analysis: The -OCF₃ derivative consistently outperforms the -OCH₃ analog in cellular assays.[1][2] This is attributed to the Lipophilic Efficiency (LipE) . The -OCF₃ group allows the inhibitor to penetrate the cell membrane more effectively and occupy the hydrophobic pocket of the hDHODH enzyme with higher affinity than the smaller -CF₃ or planar -OCH₃.
Part 4: Experimental Protocols
Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine
A self-validating protocol for generating the key intermediate for SAR studies.[1][2]
Reagents: 4-(Trifluoromethoxy)aniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, POCl₃.[1]
-
Cyclization (Gould-Jacobs Reaction):
-
Mix 4-(trifluoromethoxy)aniline (1.0 eq) with DEEM (1.1 eq) and heat to 110°C for 2 hours. Ethanol is evolved (monitor via distillation head).[1]
-
Validation: Solidifies upon cooling. TLC (Hexane:EtOAc 7:3) shows disappearance of aniline.
-
Dissolve the intermediate in diphenyl ether and heat to 250°C (flash pyrolysis) for 30 mins to cyclize.
-
Cool and dilute with hexane to precipitate 6-(trifluoromethoxy)-4-hydroxyquinoline .[1][2]
-
-
Chlorination:
-
Amination (SₙAr):
In Vitro Metabolic Stability Assay
To verify the "Super-Methoxy" stability claim.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
Substrate: Incubate 1 µM of the OCF₃-quinoline vs. OCH₃-quinoline.
-
Cofactor: NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS. Monitor parent depletion.
-
Calculation:
.-
Expectation: OCH₃ analog
min; OCF₃ analog min.[1]
-
Part 5: Decision Framework for Drug Design
When should you deploy the -OCF₃ group? Use this logic flow to determine applicability.
Figure 2: Strategic decision tree for implementing Trifluoromethoxy bioisosteres.
References
-
Nilsen, A., et al. (2013). "Quinolone-3-diarylethers: a new class of antimalarial drug."[1][2] Science Translational Medicine. Link
-
Mullard, A. (2016). "ELQ-300: A new antimalarial candidate."[1][2][4][5] Nature Reviews Drug Discovery. Link[1]
-
Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem. Link[1]
-
Ghate, M., et al. (2014). "Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors." European Journal of Medicinal Chemistry. Link
-
BenchChem Application Note. (2025). "Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine Derivatives." Link[1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
Sources
- 1. ELQ-300 - Wikipedia [en.wikipedia.org]
- 2. Elq-300 | C24H17ClF3NO4 | CID 67016608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELQ-300 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Characterizing Trifluoromethoxy (-OCF3) Quinolines: A Comparative Guide to IR Spectroscopy Techniques
Executive Summary
The trifluoromethoxy (–OCF₃) group is a privileged structural motif in modern drug development. Often referred to as a "super-halogen," it imparts high electronegativity and exceptional lipophilicity to pharmacophores like the quinoline ring, a bicyclic system ubiquitous in antimalarial and antineoplastic agents. For analytical scientists, verifying the structural integrity of –OCF₃ quinolines relies heavily on Infrared (IR) spectroscopy.
This guide provides an in-depth comparative analysis of IR spectroscopic methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—for characterizing –OCF₃-substituted quinolines. It details the causality behind spectral shifts, compares analytical performance, and provides field-validated, self-validating experimental protocols.
Vibrational Signatures of –OCF₃ Quinolines
The IR spectrum of a trifluoromethoxy quinoline is a composite of the heterocyclic core and the fluorinated substituent. The –OCF₃ group is conformationally flexible, typically adopting an orthogonal geometry relative to the aromatic ring to minimize steric clash and maximize hyperconjugation (
Table 1: Key IR Absorption Peaks for –OCF₃ Quinolines
| Functional Group / Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Mechanistic Causality |
| –OCF₃ Asymmetric C–F Stretch | 1250 – 1280 | Strong, Broad | High dipole moment change during the asymmetric stretching of the three C–F bonds 1. |
| –OCF₃ Symmetric C–F Stretch | 1150 – 1210 | Strong, Sharp | In-phase stretching of the C–F bonds; highly localized due to the massive fluorine atoms 1. |
| Quinoline C=C / C=N Stretch | 1570 – 1630 | Medium to Strong | Ring breathing modes. The electron-withdrawing –OCF₃ group causes a slight blue-shift compared to unsubstituted quinoline 2. |
| Quinoline C–H Out-of-Plane | 740 – 850 | Strong, Sharp | Bending of adjacent aromatic protons. Highly sensitive to the substitution pattern and hydration state 2. |
Comparative Analysis of IR Techniques
When analyzing fluorinated heterocycles, the choice of sample introduction dictates the fidelity of the resulting spectrum. Below is a comparison of Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR.
Table 2: ATR-FTIR vs. Transmission FTIR for Fluorinated Organics
| Parameter | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct application) 3 | High (Grinding, pressing under vacuum) |
| Destructiveness | Non-destructive (Sample recoverable) | Destructive (Sample mixed with KBr matrix) |
| Peak Resolution | Moderate (Broadening at low wavenumbers) | High (Sharp, distinct peaks) 4 |
| Spectral Distortion | Wavelength-dependent penetration depth 5 | Minimal (if pellet is optically clear) |
| Moisture Sensitivity | Low | High (KBr is highly hygroscopic) 4 |
| Best Use Case | Rapid screening, routine QA/QC, liquids | Trace analysis, resolving overlapping C–F bands |
The Causality of ATR Distortion: In ATR-FTIR, the depth of penetration (
Decision Matrix Workflow
Decision matrix for selecting FTIR techniques for -OCF3 quinoline derivatives.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, every protocol must incorporate intrinsic validation steps.
Protocol A: ATR-FTIR Analysis of –OCF₃ Quinolines
-
Background Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air. Self-Validation: The background must show a flat baseline in the 1100–1300 cm⁻¹ region; any peaks here indicate cross-contamination from previous fluorinated samples.
-
Sample Application: Place ~1-2 mg of the solid –OCF₃ quinoline directly onto the center of the crystal 3.
-
Compression Dynamics: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave only penetrates 0.5–5 μm into the sample 6. Poor contact results in weak, unquantifiable C–F stretching signals.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Post-Processing: Apply an ATR correction algorithm using the spectrometer's software (assuming a refractive index of ~1.5 for organic solids and 2.4 for the diamond crystal) to normalize peak intensities 5.
Protocol B: Transmission FTIR (KBr Pellet)
-
Matrix Preparation: Dry IR-grade KBr powder in an oven at 110°C for >24 hours. Causality: KBr is highly hygroscopic; absorbed water will mask the 3200-3500 cm⁻¹ region and cause baseline sloping 4.
-
Trituration: In an agate mortar, gently grind 1 mg of the –OCF₃ quinoline with 100 mg of anhydrous KBr. Causality: Vigorous grinding can induce polymorphic transitions or mechanochemical degradation; gentle trituration ensures a homogenous dispersion to prevent IR beam scattering.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2-3 minutes. Causality: The vacuum removes trapped air, preventing opaque, scattering pellets.
-
Acquisition & Validation: Place the transparent pellet in the transmission holder. Self-Validation: First, run a blank KBr pellet to subtract matrix impurities, then acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Mechanistic Insights into Spectral Shifts
The introduction of a trifluoromethoxy group onto the quinoline ring induces significant electronic changes observable in the IR spectrum. The –OCF₃ group exerts a strong inductive electron-withdrawing effect (–I) through the sigma framework, while theoretically capable of weak resonance donation (+R) through the oxygen lone pairs. However, the highly electronegative fluorine atoms contract the oxygen lone pairs, severely restricting resonance donation into the quinoline
As a result, the overall electron density in the quinoline ring is depleted. This strengthens the C=C and C=N bonds slightly, leading to a noticeable blue-shift (shift to higher frequencies) in the aromatic ring breathing modes (from ~1580 cm⁻¹ to ~1610 cm⁻¹) compared to unsubstituted quinoline derivatives 2.
References
-
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar Source: astrochemistry.org URL:2 [[1.1]]
-
Trifluoromethoxy- and Fluorobenzhydryl-Tuned Nickel Catalysts for Polyethylene Elastomers Source: mdpi.com URL:1 [[1]]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: specac.com URL:4 [[1.13]]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL:5 [[1.16]]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals Source: nih.gov URL:6 [[1.18]]
Sources
- 1. Trifluoromethoxy- and Fluorobenzhydryl-Tuned Nickel Catalysts for Polyethylene Elastomers [mdpi.com]
- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. piketech.com [piketech.com]
- 6. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
